Boc-NH-PEG20-CH2CH2COOH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H95NO24/c1-48(2,3)73-47(52)49-5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-31-66-33-35-68-37-39-70-41-43-72-45-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57-14-12-55-10-8-53-6-4-46(50)51/h4-45H2,1-3H3,(H,49,52)(H,50,51) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWDZLKSNKFDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H95NO24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Structure and Application of Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG20-CH2CH2COOH is a high-purity, heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and pharmaceutical research. This monodisperse Polyethylene (B3416737) Glycol (PEG) derivative serves as a molecular bridge, connecting two different molecules with precision and control. Its structure is meticulously designed to offer a combination of a protected amine for sequential reactions and a terminal carboxylic acid for stable amide bond formation. The extended 20-unit PEG chain imparts significant hydrophilicity to the parent molecule, a crucial attribute for enhancing the solubility and pharmacokinetic profile of conjugated biologics and small molecules.
This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are also presented.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protecting group, a long-chain polyethylene glycol (PEG) spacer, and a terminal propionic acid.
-
Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl group is a widely used acid-labile protecting group for amines. Its presence allows for the selective reaction of the terminal carboxylic acid while the amine remains unreactive. The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine, which can then participate in subsequent conjugation steps.
-
Polyethylene Glycol Spacer (-PEG20-): The core of the linker consists of 20 repeating ethylene (B1197577) glycol units. This long, flexible, and hydrophilic chain significantly enhances the aqueous solubility of the molecule and any conjugate it is a part of. The PEG spacer also provides spatial separation between the two conjugated molecules, which can be critical for maintaining their individual biological activities.
-
Propionic Acid (-CH2CH2COOH): The terminal propionic acid provides a carboxylic acid functional group that can be readily activated to react with primary or secondary amines on a target molecule, forming a stable amide bond.
Quantitative Data
| Property | Value |
| Molecular Formula | C48H95NO24 |
| Molecular Weight | 1070.26 g/mol |
| Purity | Typically >95.00% |
| Appearance | White to off-white solid |
| Storage | Recommended at -20°C for long-term storage |
Key Applications in Drug Development
The unique heterobifunctional nature of this compound makes it an invaluable tool in modern drug development, particularly in the construction of complex therapeutic modalities.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal linker for PROTAC synthesis.[1] The extended PEG chain can enhance the solubility and cell permeability of the final PROTAC molecule, and its length can be crucial for optimally orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic properties of the ADC.[2]
Peptide and Protein Modification (PEGylation)
PEGylation, the process of attaching PEG chains to peptides or proteins, is a well-established strategy to improve the therapeutic properties of biologics.[3] It can increase their hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life, as well as shield them from proteolytic enzymes and reduce their immunogenicity.[3]
Experimental Protocols
The utility of this compound is realized through a sequence of well-established chemical reactions. The following protocols provide a general framework for its use in a typical bioconjugation workflow.
Protocol 1: Amide Bond Formation with a Target Molecule
This protocol describes the coupling of the carboxylic acid terminus of this compound to a molecule containing a primary or secondary amine (e.g., an E3 ligase ligand or a protein).
Materials:
-
This compound
-
Amine-containing target molecule
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Standard laboratory glassware and purification supplies (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes. This step forms the activated ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-containing target molecule (1.0-1.2 equivalents) in anhydrous DMF.
-
Add the solution of the target molecule to the activated linker solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method, such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by flash column chromatography or preparative HPLC.
-
Protocol 2: Boc Deprotection to Reveal the Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine for a subsequent conjugation step.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in a mixture of DCM and TFA (e.g., a 1:1 or 4:1 v/v ratio).
-
Stir the solution at room temperature for 1-4 hours. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or another suitable solvent two to three times.
-
The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.
-
Visualizing the Workflow and Structure
Structure of this compound
Caption: Chemical structure of this compound.
General PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional linker critical in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed, two-step synthetic protocol, starting from the commercially available Boc-NH-PEG20-OH. It further details rigorous purification and characterization methodologies to ensure the final product's high purity and structural integrity, which are paramount for its intended applications. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction
This compound is a valuable tool in modern medicinal chemistry and chemical biology.[1] Its structure comprises a Boc-protected amine, a flexible 20-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Boc group offers a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to allow for subsequent conjugation.[2] The hydrophilic PEG chain enhances solubility and provides spatial separation between conjugated moieties, while the terminal carboxylic acid allows for coupling to amine-containing molecules. These features make it an ideal linker for applications such as the synthesis of antibody-drug conjugates (ADCs) and, most notably, PROTACs, where it connects a target-binding ligand to an E3 ligase-recruiting ligand.[1][3]
This guide presents a feasible and detailed synthetic route and purification strategy for this compound, designed to be accessible to researchers and professionals in the field.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step process starting from the commercially available Boc-NH-PEG20-OH. The overall synthetic scheme is depicted below.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Boc-NH-PEG20-O-CH2CH2CN (Nitrile Intermediate)
This step involves the cyanoethylation of the terminal hydroxyl group of Boc-NH-PEG20-OH using acrylonitrile in the presence of a strong base.
-
Materials and Reagents:
-
Boc-NH-PEG20-OH
-
Acrylonitrile (excess)
-
Potassium tert-butoxide (t-BuOK) or other suitable strong base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
-
Procedure:
-
Dissolve Boc-NH-PEG20-OH (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add potassium tert-butoxide (0.1-0.2 equivalents) to the solution and stir for 15-20 minutes.
-
Slowly add a significant excess of acrylonitrile (5-10 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude nitrile intermediate.
-
Step 2: Hydrolysis of Boc-NH-PEG20-O-CH2CH2CN to this compound
The nitrile intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. Acidic hydrolysis is often preferred to avoid potential cleavage of the Boc protecting group under strong basic conditions over extended periods.
-
Materials and Reagents:
-
Boc-NH-PEG20-O-CH2CH2CN (crude product from Step 1)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Dioxane or a similar water-miscible solvent
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the crude nitrile intermediate in a mixture of dioxane and concentrated HCl.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the nitrile intermediate and the appearance of the carboxylic acid product.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) to a pH of approximately 3-4.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
Reaction Parameters and Expected Yield
The following table summarizes the key reaction parameters and expected outcomes for the synthesis.
| Parameter | Step 1: Cyanoethylation | Step 2: Hydrolysis |
| Key Reagents | Acrylonitrile, t-BuOK | Conc. HCl |
| Solvent | Anhydrous DCM or THF | Dioxane/Water |
| Temperature | 0 °C to Room Temperature | 50-70 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Expected Yield | >90% (crude) | 80-90% (after purification) |
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is recommended.
Diagram of the Purification Workflow
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG20-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the fields of drug delivery, bioconjugation, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by a 20-unit PEG chain, offers a unique combination of properties. The long, hydrophilic PEG spacer enhances the aqueous solubility and bioavailability of conjugated molecules, while the terminal functional groups provide orthogonal reactivity for the sequential attachment of different molecular entities. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, complete with experimental protocols and visual workflows to aid researchers in its effective utilization.
Core Chemical and Physical Properties
The physicochemical properties of this compound are fundamental to its application in complex molecular constructs. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C48H95NO24 | --INVALID-LINK--[1] |
| Molecular Weight | 1070.26 g/mol | --INVALID-LINK--[2] |
| Appearance | White to off-white solid or viscous liquid | --INVALID-LINK--[2] |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. | --INVALID-LINK--[3] |
| pKa of Carboxylic Acid | Estimated to be around 4.5 - 5.0 | General knowledge on PEG-propionic acids |
| Storage Conditions | Long-term storage at -20°C, short-term at 4°C. Should be kept dry and protected from light. | --INVALID-LINK--[2] |
Reactivity and Chemical Transformations
The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups: the acid-labile Boc-protected amine and the reactive carboxylic acid. This allows for a stepwise and controlled approach to the synthesis of complex molecules.
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. The deprotection of the Boc group on the PEG linker exposes a primary amine, which is then available for conjugation.
General Reaction Scheme:
Common acidic reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.
Activation and Coupling of the Carboxylic Acid
The terminal carboxylic acid can be activated to facilitate amide bond formation with a primary or secondary amine. This is a crucial step for attaching the PEG linker to a target molecule, such as a protein ligand in a PROTAC. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or more efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
General Reaction Scheme:
Application in PROTAC Synthesis
This compound is extensively used as a linker in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in the PROTAC serves to connect the target protein ligand and the E3 ligase ligand, and its length and composition are critical for the efficacy of the PROTAC.
The synthesis of a PROTAC using this linker typically involves a stepwise approach, taking advantage of the orthogonal reactivity of the linker's functional groups.
Experimental Protocols
The following are detailed, generalized protocols for the key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Boc Deprotection
Materials:
-
This compound-conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Amide Coupling using HATU
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine-containing molecule (1-1.2 equivalents).
-
Add HATU (1.1-1.5 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide conjugate.
Logical Relationship of Functional Group Reactivity
The successful application of this compound in multi-step syntheses hinges on the differential reactivity of its terminal groups under various reaction conditions. The following diagram illustrates the stability and reactivity of the Boc-amine and carboxylic acid functionalities under acidic, basic, and coupling conditions.
References
Navigating the Solution: A Technical Guide to the Solubility of Boc-NH-PEG20-CH2CH2COOH
For researchers, scientists, and drug development professionals, understanding the solubility of key reagents is paramount to experimental success. This in-depth technical guide explores the solubility profile of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional PROTAC linker, in a range of common laboratory solvents. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
The structure of this compound, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid, dictates its solubility in various media. The long PEG chain enhances aqueous solubility, while the Boc group can influence its behavior in organic solvents.
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, a combination of manufacturer-provided information and data for structurally similar molecules allows for a comprehensive understanding of its solubility profile. The following table summarizes the available qualitative and quantitative solubility information.
| Solvent | Classification | Solubility | Notes |
| Water | Aqueous | Soluble[1][2] | The hydrophilic PEG spacer significantly increases solubility in aqueous media.[3][4][5][6][7] |
| Aqueous Buffer (e.g., PBS) | Aqueous | Soluble[1][2] | Expected to be readily soluble due to the hydrophilic nature of the PEG chain. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][2], ≥ 100 mg/mL[8] | A highly polar aprotic solvent, generally effective for dissolving a wide range of PEGylated compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[1][2] | Another common polar aprotic solvent suitable for dissolving PEG derivatives. |
| Chloroform (CHCl3) | Chlorinated | Soluble[1][2] | A common organic solvent for PEG-containing molecules. |
| Dichloromethane (DCM) | Chlorinated | Soluble[1][2] | Similar to chloroform, it is a good solvent for many PEGylated compounds. |
| Alcohols (e.g., Ethanol, Methanol) | Polar Protic | Less Soluble[1][2] | Solubility may be limited compared to more polar aprotic solvents. |
| Toluene | Non-polar | Less Soluble[1][2] | As a non-polar solvent, its ability to dissolve this molecule is limited. |
| Diethyl Ether | Non-polar | Insoluble[1][2] | Generally, PEG compounds exhibit poor solubility in ether. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Solvent Mixture | ≥ 2.5 mg/mL[8] | This formulation demonstrates the utility of co-solvents for achieving desired concentrations. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Solvent Mixture | ≥ 2.5 mg/mL[8] | Cyclodextrins can be used to enhance the aqueous solubility of guest molecules. |
| 10% DMSO / 90% Corn Oil | Solvent Mixture | ≥ 2.5 mg/mL[8] | This suggests some solubility in lipophilic environments when formulated with a co-solvent. |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, direct experimental measurement is recommended. The following protocol outlines a general method for determining the solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or a UV-Vis spectrophotometer if the compound has a chromophore (though less likely for this molecule).
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the filtered supernatant by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the saturation solubility of this compound in the specific solvent at the tested temperature.
-
Report the solubility in units such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 5. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 6. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 7. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
The Strategic Role of the Boc Protecting Group in Heterobifunctional PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), precision and control are paramount. The ability to selectively and sequentially construct complex biomolecular architectures is fundamental to creating effective and safe therapeutics. At the core of this synthetic control lies the use of protecting groups, temporary modifications that shield reactive functionalities during chemical transformations. Among the most pivotal of these is the tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group for amines. This technical guide provides an in-depth examination of the role of the Boc protecting group in the context of a widely used class of heterobifunctional linkers, exemplified by Boc-NH-PEG20-CH2CH2COOH. We will explore the chemical principles, experimental protocols, and strategic applications of this critical synthetic tool.
The Chemistry of this compound
This compound is a heterobifunctional linker molecule that integrates three key components:
-
A Boc-Protected Amine (-NH-Boc): This terminus provides a latent primary amine. The Boc group is stable under a wide range of non-acidic conditions, including basic and nucleophilic environments, making it compatible with many common bioconjugation reactions.[1] Its removal is typically achieved under acidic conditions, regenerating the free amine for subsequent conjugation.[1][2]
-
A Polyethylene (B3416737) Glycol (PEG) Spacer (-PEG20-): The PEG chain, in this case consisting of 20 ethylene (B1197577) glycol units, is a hydrophilic polymer that imparts favorable physicochemical properties to the linker and the final conjugate. PEGylation can enhance aqueous solubility, improve pharmacokinetic profiles by increasing circulation time, reduce immunogenicity, and prevent aggregation of the conjugate.[3][4][]
-
A Carboxylic Acid (-COOH): This terminus provides a reactive handle for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues on an antibody, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activator such as NHS (N-hydroxysuccinimide).[6][7]
The strategic placement of the Boc group on the amine terminus allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions and ensuring the precise construction of the desired bioconjugate.[1]
Data Presentation: Quantitative Analysis of Boc Protection and Deprotection
The efficiency of both the protection of the amine and the subsequent deprotection of the Boc group is critical to the overall yield and purity of the final product. Below are tables summarizing typical reaction conditions and a comparative analysis of different deprotection methods.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]
| Process | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temperature | 3 | High |
| Boc Protection | (Boc)₂O, PEG-400 | Room Temperature | 0.5 - 2 | >90 |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High |
| Boc Deprotection | 4M HCl in Dioxane | Room Temperature | 0.5 - 2 | High |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]
| Acidic Reagent | Concentration | Reaction Time (min) | Product Purity by HPLC (%) |
| TFA in DCM | 20% | 30 | >95 |
| TFA in DCM | 50% | 25 | >95 |
| HCl in Dioxane | 4M | 45 | >93 |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and high-quality results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG-Carboxylic Acid
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amino-PEG-Carboxylic Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Thin-Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve the Amino-PEG-Carboxylic Acid (1 equivalent) in anhydrous DCM.
-
Add DIPEA (2-3 equivalents) to the solution and stir.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours.[8]
-
Monitor the reaction progress by TLC until the starting amine is fully consumed.
-
Upon completion, wash the reaction mixture with an aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol details the most common method for removing the Boc protecting group to expose the primary amine.[9][10]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker (1 equivalent) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).[10]
-
If the substrate is sensitive to alkylation by the released tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 0.5-2 hours).[1][11]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in removing residual TFA.[11]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[9]
Mandatory Visualizations
Logical Relationships and Workflows
Caption: A typical experimental workflow for the acid-catalyzed deprotection of a Boc-protected PEG linker.
Signaling Pathways and Applications
The strategic use of Boc-NH-PEG-COOH linkers is central to the construction of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.
A prominent example is the development of ARV-110 (bavdegalutamide), a PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[12][13] The synthesis of such molecules often involves a modular approach where a Boc-protected PEG linker can be used to connect the AR-binding moiety and the E3 ligase (cereblon) ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 6. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 7. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Boc-NH-PEG2-CH2COOH | Carboxylic Acids | Ambeed.com [ambeed.com]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Carboxylic Acid Group Reactivity of Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the terminal carboxylic acid group on Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This guide provides a comprehensive overview of the activation and conjugation chemistry, detailed experimental protocols, and quantitative considerations for its application in bioconjugation, drug delivery, and surface modification.
Introduction to this compound
This compound is a versatile tool in the field of bioconjugation and drug development.[1][2][3][4][5][][7][8][9][10] It possesses two distinct functional groups: a tert-butoxycarbonyl (Boc) protected primary amine and a terminal carboxylic acid, separated by a 20-unit polyethylene glycol (PEG) spacer.[5] The PEG chain imparts hydrophilicity, enhancing the solubility of the molecule and its conjugates in aqueous media, while also providing a flexible spacer arm.[2][3][11][] The bifunctional nature of this linker allows for the sequential and controlled conjugation of two different molecular entities.[1]
The reactivity of the carboxylic acid group is central to the utility of this linker. This guide will focus on the principles and practical aspects of leveraging this functional group for the creation of stable covalent linkages.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group (-COOH) of this compound is a versatile functional handle for conjugation to amine-containing molecules.[1][13] However, the direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally slow and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species.[14]
The most prevalent and robust method for activating the carboxylic acid is through the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[14][15][16][17] This "zero-length" crosslinker facilitates the formation of an amide bond without incorporating itself into the final product.[16]
The EDC/NHS Activation Mechanism
To enhance the efficiency of the conjugation and the stability of the activated intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is commonly used in conjunction with EDC.[16][17] The process can be broken down into two key steps:
-
Formation of the O-acylisourea intermediate: EDC reacts with the carboxylic acid group to form a highly reactive and unstable O-acylisourea intermediate.[16] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[18]
-
Formation of the NHS ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[19] NHS rapidly reacts with this intermediate to form a more stable, amine-reactive NHS ester.[16] This NHS ester has a longer half-life, allowing for a more controlled and efficient reaction with the amine-containing molecule.[19]
The resulting activated PEG readily reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues on a protein or a primary amine on a small molecule) to form a stable amide bond.[20] This reaction is most efficient at a pH of 7.2-8.0.[18]
Experimental Protocols
The following sections provide detailed methodologies for the activation of the carboxylic acid group of this compound and its subsequent conjugation to amine-containing molecules.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[18]
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 (must be free of primary amines like Tris)[20]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine (B1172632), pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)[20]
Protocol for Conjugation to a Protein
This protocol describes a typical procedure for conjugating this compound to a protein containing accessible primary amine groups (e.g., lysine residues).
-
Reagent Preparation:
-
Protein Preparation:
-
Activation of this compound:
-
In a reaction tube, combine the desired amount of this compound stock solution with the Activation Buffer.
-
Add the EDC and NHS stock solutions to the this compound solution. A common molar ratio is 1:2:2 for PEG:EDC:NHS, but this may require optimization.[20]
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[20]
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the prepared protein solution.
-
The final pH of the reaction mixture should be between 7.2 and 7.5.
-
The molar ratio of the activated PEG linker to the protein will need to be optimized for the specific application, but a 10-20 fold molar excess of the linker is a good starting point.[19]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.
-
The degree of PEGylation can be determined by various methods, including MALDI-TOF mass spectrometry, HPLC, and NMR.[20]
-
Protocol for Conjugation to a Small Molecule
This protocol outlines a general procedure for conjugating this compound to a small molecule containing a primary amine in an organic solvent.
-
Reagent Preparation:
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 equivalent) in anhydrous DMF or Dichloromethane (DCM).
-
-
Activation of this compound:
-
Conjugation to the Small Molecule:
-
In a separate flask, dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DMF or DCM.[20]
-
Add the small molecule solution to the activated PEG mixture.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the reaction mixture.[20]
-
Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.[20]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., dilute acid, brine) to remove excess reagents and byproducts.
-
The final product is typically purified by flash column chromatography.
-
Quantitative Data and Optimization
The efficiency of the conjugation reaction is dependent on several factors that can be optimized for a specific application.
| Parameter | Recommended Range | Rationale and Considerations |
| Molar Ratio (PEG:EDC:NHS) | 1:1.2:1.2 to 1:2:2 | A slight excess of EDC and NHS is used to drive the activation reaction to completion.[20] Higher excesses may be needed for dilute solutions or less reactive carboxylic acids. |
| Molar Ratio (Activated PEG:Amine) | 10:1 to 50:1 (for proteins) | A significant excess of the activated PEG linker is often used to maximize the degree of protein PEGylation.[19] The optimal ratio should be determined empirically. |
| pH (Activation) | 4.5 - 6.0 | EDC activation of carboxylic acids is most efficient in a slightly acidic environment.[19][18] |
| pH (Conjugation) | 7.2 - 8.0 | The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH.[18] |
| Reaction Time (Activation) | 15 - 60 minutes | Sufficient time for the formation of the NHS ester. Longer times can lead to hydrolysis of the intermediate.[20] |
| Reaction Time (Conjugation) | 2 - 24 hours | The reaction time will depend on the reactivity of the amine and the desired degree of conjugation. |
| Temperature | 4°C to Room Temperature | Room temperature is generally sufficient for most conjugations. Lower temperatures may be required for sensitive biomolecules. |
Visualization of Key Processes
Signaling Pathway: EDC/NHS Activation of Carboxylic Acid
Caption: EDC/NHS activation of the carboxylic acid group.
Experimental Workflow: Protein Conjugation
Caption: Workflow for protein conjugation.
Conclusion
The carboxylic acid group of this compound offers a reliable and versatile point of attachment for a wide range of amine-containing molecules. Through well-established EDC/NHS activation chemistry, researchers can efficiently form stable amide bonds, enabling the construction of complex bioconjugates. By carefully controlling the reaction conditions, such as pH and stoichiometry, it is possible to achieve a high degree of control over the conjugation process. This technical guide provides the foundational knowledge and practical protocols for scientists and drug development professionals to successfully utilize this powerful bifunctional linker in their research and development endeavors.
References
- 1. polysciences.com [polysciences.com]
- 2. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 3. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 4. Boc-NH-PEG-COOH [myskinrecipes.com]
- 5. Buy this compound [smolecule.com]
- 7. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 8. Boc-NH-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 9. Boc-NH-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 13. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]
- 14. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 15. idosi.org [idosi.org]
- 16. encapsula.com [encapsula.com]
- 17. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Boc-NH-PEG20-CH2CH2COOH Spacer
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional PEG spacer, Boc-NH-PEG20-CH2CH2COOH. Polyethylene glycol (PEG) linkers are integral to modern bioconjugation and drug delivery, offering enhanced solubility, stability, and pharmacokinetic profiles for complex biologics.[1] This document details the properties, applications, and experimental protocols associated with this compound, a discrete PEG linker that is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Structure
This compound is a monodisperse PEG linker, meaning it has a precisely defined length and molecular weight.[] It is a heterobifunctional molecule, featuring two different reactive groups at either end of the PEG chain:
-
Boc-protected amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under various conditions and its facile removal under mild acidic conditions allow for controlled, stepwise conjugation strategies.[3][4]
-
Carboxylic acid (-COOH): This functional group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), forming stable amide bonds.[5][6]
The central PEG20 chain consists of 20 ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecule. This is crucial for improving the solubility and reducing the aggregation of hydrophobic drug molecules when conjugated to antibodies or other biomolecules.[7]
Quantitative Data
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C48H95NO24 | [8][9] |
| Molecular Weight | 1070.26 g/mol | [8][9] |
| Purity | >95% | [9][10] |
| Appearance | White to off-white solid | [11] |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [11][12] |
| Storage Conditions | Long-term storage at -20°C, protected from light. | [10][13] |
Key Applications in Drug Development
The unique structure of this compound makes it a versatile tool in drug development, primarily in the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[7] The PEG linker plays a critical role in the efficacy and safety of ADCs by:
-
Enhancing Solubility and Stability: The hydrophilic PEG chain helps to solubilize hydrophobic drug payloads, preventing aggregation and improving the overall stability of the ADC.[7]
-
Improving Pharmacokinetics: The PEG spacer can shield the ADC from proteolytic degradation and reduce renal clearance, leading to a longer circulation half-life.[7]
-
Optimizing Drug-to-Antibody Ratio (DAR): The use of a defined-length PEG spacer allows for more controlled and reproducible drug conjugation, leading to a more homogeneous ADC product with a consistent DAR.[14]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The this compound linker is well-suited for PROTAC synthesis due to:
-
Modular Synthesis: The orthogonal reactive ends of the linker allow for the sequential attachment of the target protein ligand and the E3 ligase ligand.
-
Spatial Orientation: The length and flexibility of the PEG20 chain can be optimized to achieve the proper spatial orientation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and degradation.[16]
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-step process: activation of the carboxylic acid and coupling to an amine, followed by deprotection of the Boc-amine for subsequent reactions.
Activation of the Carboxylic Acid and Coupling to a Primary Amine (e.g., on an Antibody)
This protocol describes the conjugation of the carboxylic acid end of the PEG linker to a primary amine on a protein using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing molecule (e.g., monoclonal antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water immediately before use.
-
-
Activation of the PEG Linker:
-
In a microcentrifuge tube, add the desired molar excess of the this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and a 1.2 to 1.5-fold molar excess of NHS/Sulfo-NHS relative to the PEG linker.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated PEG linker solution to the protein solution in Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a common starting point for optimization.[5]
-
The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[17]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Boc Deprotection of the Terminal Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).[3]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the deprotected product.
-
Visualizations
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for ADC synthesis using this compound.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. t-Boc-N-amido-PEG20-acid | C48H95NO24 | CID 75534948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BIOMATRIK. Boc-NH-PEG<sub>20</sub>-CH<sub>2</sub>CH<sub>2</sub>COOH [biomatrik.com]
- 10. calpaclab.com [calpaclab.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. biorbyt.com [biorbyt.com]
- 14. purepeg.com [purepeg.com]
- 16. explorationpub.com [explorationpub.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-NH-PEG20-CH2CH2COOH for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG20-CH2CH2COOH, a valuable tool for beginners in the field of bioconjugation. We will delve into its core properties, applications, and detailed experimental protocols to facilitate its effective use in your research and development endeavors.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) linker that possesses two distinct functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. This structure allows for a sequential and controlled approach to bioconjugation. The Boc group serves as a temporary protecting group for the amine, which can be selectively removed under acidic conditions to reveal a reactive primary amine. The carboxylic acid group can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies or other proteins.
The PEG component, consisting of 20 ethylene (B1197577) glycol units, imparts several beneficial properties to the linker and the resulting conjugate. It enhances aqueous solubility, reduces aggregation, and can increase the hydrodynamic radius of the conjugated molecule, often leading to improved in vivo stability and circulation half-life.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C48H95NO24[1] |
| Molecular Weight | ~1070.26 g/mol [1] |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in DMSO, DMF, chloroform, and methylene (B1212753) chloride. Soluble in water and aqueous buffers.[2][3] |
| Purity | Typically >95% |
| Storage Conditions | Store at -20°C in a dry, dark place. Avoid repeated freeze-thaw cycles of solutions.[2][4] |
Core Applications in Bioconjugation
The unique bifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The carboxylic acid end can be conjugated to the antibody, and after Boc deprotection, the amine end can be linked to a drug molecule.
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein binder and the E3 ligase ligand.[5]
-
Peptide and Protein Modification: This linker allows for the site-specific modification of peptides and proteins to enhance their therapeutic properties.
-
Nanoparticle Functionalization: The carboxylic acid group can be used to attach the linker to amine-functionalized nanoparticles, while the Boc-protected amine provides a handle for the subsequent attachment of targeting ligands or therapeutic agents.[6][7]
Key Experimental Protocols
This section provides detailed methodologies for the key steps involved in using this compound for bioconjugation.
Boc Deprotection of the Amine Group
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Nitrogen or argon gas
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask.
-
Under a fume hood, slowly add an equal volume of TFA to the solution while stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
Dry the resulting amine-PEG-COOH TFA salt under a stream of nitrogen or argon gas. The product can often be used in the next step without further purification.
Activation of the Carboxylic Acid Group using EDC/NHS Chemistry
This protocol details the activation of the terminal carboxylic acid to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.
Materials:
-
Amine-PEG-COOH (from the deprotection step)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., MES buffer, pH 6.0)
-
Magnetic stirrer and stir bar
Procedure (Organic Solvent):
-
Dissolve the amine-PEG-COOH in anhydrous DMF.
-
Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, protected from moisture.
-
The resulting solution containing the activated NHS ester can be used directly in the subsequent conjugation step.
Procedure (Aqueous Buffer):
-
Dissolve the amine-PEG-COOH in MES buffer (e.g., 0.1 M, pH 6.0).
-
Add 5 equivalents of Sulfo-NHS and 5 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
The activated linker is now ready for conjugation to the target biomolecule.
Conjugation of Activated Linker to a Protein
This protocol outlines the conjugation of the NHS-activated PEG linker to the primary amines (e.g., lysine residues) of a protein, such as an antibody.
Materials:
-
NHS-activated Amine-PEG-COOH
-
Protein solution (e.g., antibody in PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Adjust the pH of the protein solution to 7.2-8.0 if necessary.
-
Add the desired molar excess of the NHS-activated linker solution to the protein solution with gentle stirring. A typical starting point is a 10-20 fold molar excess of the linker over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the resulting protein-PEG conjugate from excess linker and byproducts using size-exclusion chromatography or dialysis.
-
Characterize the conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, HPLC, or mass spectrometry.[]
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key processes in the bioconjugation workflow using this compound.
Conclusion
This compound is a versatile and valuable tool for researchers entering the field of bioconjugation. Its well-defined structure and predictable reactivity allow for the controlled synthesis of a wide range of bioconjugates. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists and drug developers can confidently incorporate this linker into their workflows to create novel and impactful biomolecules for therapeutic and diagnostic applications.
References
- 1. t-Boc-N-amido-PEG20-acid | C48H95NO24 | CID 75534948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polysciences.com [polysciences.com]
- 7. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-NH-PEG20-CH2CH2COOH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]
The linker is a critical element that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4] Polyethylene glycol (PEG) linkers, such as Boc-NH-PEG20-CH2CH2COOH, are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and conformational flexibility.[4] The incorporation of a long PEG chain can enhance the aqueous solubility of often lipophilic PROTAC molecules, improve cell permeability, and allow for the necessary spatial orientation of the POI and E3 ligase to form a productive ternary complex.[5] The this compound linker offers a terminal Boc-protected amine and a carboxylic acid, enabling a sequential and controlled synthesis strategy.
Core Concepts and Workflow
The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach. The bifunctional nature of the linker allows for the sequential coupling of the E3 ligase ligand and the POI ligand. The general workflow involves:
-
First Amide Coupling: The carboxylic acid terminus of this compound is coupled to an amine-functionalized E3 ligase ligand or POI ligand.
-
Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions to expose the primary amine.
-
Second Amide Coupling: The newly exposed amine is then coupled to the carboxylic acid-functionalized corresponding ligand (POI or E3 ligase).
-
Purification: The final PROTAC product is purified, typically using chromatographic techniques.
This sequential approach prevents the formation of undesired homodimers of the ligands.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. These are representative protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Ligand
This procedure describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing ligand (either POI or E3 ligase ligand).
Materials:
-
This compound
-
Amine-functionalized ligand (e.g., E3-NH2) (1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Add the HATU solution to the mixture of the ligand and linker.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[6]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7]
Protocol 3: Final Amide Coupling to a Carboxylic Acid-Functionalized Ligand
This procedure describes the final amide bond formation to complete the PROTAC synthesis.
Materials:
-
Deprotected amine-linker intermediate from Protocol 2 (1.0 equivalent)
-
Carboxylic acid-functionalized ligand (e.g., POI-COOH) (1.2 equivalents)
-
HATU (1.5 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]
-
Add a solution of the deprotected amine-linker intermediate (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 6-8).
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Data Presentation
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation.[8] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to reduced efficiency of ubiquitination.[5] The following tables summarize representative data illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of Hypothetical BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC A | Alkyl C8 | ~785 | 4.5 | 165 |
| PROTAC B | PEG4 | ~920 | 2.8 | 193 |
| PROTAC C | PEG8 | ~1096 | 1.7 | 230 |
| PROTAC D (with PEG20) | PEG20 | ~1625 | -1.0 | 378 |
Data is illustrative and calculated based on typical ligand structures.
Table 2: Influence of Linker Length on Degradation Efficiency of TBK1-Targeting PROTACs
| Linker Atom Length | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data adapted from published studies.[4][8]
Visualization of Key Pathways
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
These application notes provide a comprehensive guide for the utilization of this compound in the synthesis of PROTACs. The provided protocols and conceptual frameworks are intended to empower researchers in the rational design and development of novel protein degraders.
References
- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-NH-PEG20-CH2CH2COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers, such as Boc-NH-PEG20-CH2CH2COOH, have gained prominence in ADC development due to their ability to impart favorable physicochemical properties.[][2][3]
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. This heterobifunctional linker features a Boc-protected amine for conjugation to a payload and a terminal carboxylic acid for attachment to an antibody. The 20-unit PEG chain enhances hydrophilicity, which can improve ADC solubility, reduce aggregation, and prolong circulation half-life.[4][5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C48H95NO24 | [6] |
| Molecular Weight | 1070.3 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents | [5] |
Key Advantages of Using a PEG20 Linker in ADCs
The inclusion of a long-chain PEG linker, such as PEG20, in ADC design offers several strategic advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. A PEG20 linker increases the overall water solubility of the ADC, which can prevent aggregation, a common issue with high drug-to-antibody ratio (DAR) conjugates.[3]
-
Improved Pharmacokinetics: The hydrophilic nature and increased hydrodynamic radius imparted by the PEG chain can reduce renal clearance and extend the plasma half-life of the ADC.[4][5] This prolonged circulation time allows for greater accumulation of the ADC at the tumor site.[4]
-
Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the risk of an immune response.[3]
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable the successful conjugation of a higher number of drug molecules per antibody without compromising stability.[3][5]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies, payloads, and desired final product characteristics.
Protocol 1: Boc Deprotection of the PEG20 Linker
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker, making it available for conjugation to the payload.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected linker (NH2-PEG20-CH2CH2COOH).
Protocol 2: Conjugation of the Deprotected Linker to a Carboxyl-Containing Payload
This protocol describes the formation of an amide bond between the deprotected amine of the linker and a carboxylic acid group on the cytotoxic payload.
Materials:
-
Deprotected NH2-PEG20-CH2CH2COOH
-
Carboxyl-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the carboxyl-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add DIPEA (3 equivalents).
-
Add the activated payload solution to the linker solution and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the linker-payload conjugate by preparative reverse-phase HPLC.
Protocol 3: Conjugation of the Linker-Payload to the Antibody
This protocol outlines the attachment of the linker-payload construct to the antibody via the linker's terminal carboxylic acid group, typically targeting lysine (B10760008) residues on the antibody.
Materials:
-
Purified linker-payload
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC and NHS
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the linker-payload in anhydrous DMSO.
-
Activate the carboxylic acid of the linker-payload by reacting it with EDC and NHS in DMSO.
-
Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will influence the final DAR and should be optimized. A starting point is a 10- to 20-fold molar excess of the linker-payload.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a size-exclusion chromatography column.
Characterization of the ADC
Thorough characterization of the ADC is essential to ensure its quality, consistency, and efficacy.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.
-
Different DAR species (DAR0, DAR2, DAR4, etc.) will have different retention times.
-
The average DAR can be calculated from the relative peak areas of the different species.[]
Method 3: Mass Spectrometry (MS)
-
Intact mass analysis of the ADC can resolve different DAR species.
-
For a more detailed analysis, the ADC can be reduced to separate the light and heavy chains, followed by LC-MS to determine the drug load on each chain.[8]
Analysis of Aggregation
Method: Size-Exclusion Chromatography (SEC)
-
SEC separates molecules based on their size.
-
The presence of high molecular weight species indicates aggregation.
-
The percentage of monomer, aggregate, and fragment can be quantified from the chromatogram.[9]
In Vitro Stability
Method: Plasma Stability Assay
-
Incubate the ADC in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.[10][11] This determines the stability of the linker and the rate of drug deconjugation.
In Vitro Cytotoxicity
Method: Cell Viability Assay
-
Plate cancer cells that express the target antigen.
-
Treat the cells with serial dilutions of the ADC, an isotype control ADC, and the free payload.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Quantitative Data Summary
The following tables summarize representative data from studies on ADCs with varying PEG linker lengths. While specific data for a PEG20 linker is not widely published, these tables provide a basis for predicting the performance of an ADC utilizing a this compound linker.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Conjugate | Linker Type | Half-life (min) | Fold Change in Half-life (vs. No PEG) | Reference |
| ZHER2-SMCC-MMAE | No PEG | 19.6 | - | [2] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 49.2 | 2.5x | [2] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 219.0 | 11.2x | [2] |
Note: A PEG20 linker is expected to show a significant increase in half-life compared to non-PEGylated ADCs, likely falling in the range observed for other long-chain PEG linkers.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | Linker Type | Target Cell Line | IC50 (nM) | Fold Change in Cytotoxicity (vs. No PEG) | Reference |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | ~5 | - | [12] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | ~22.5 | 4.5x reduction | [12] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | ~112 | 22x reduction | [12] |
Note: Longer PEG chains can sometimes lead to reduced in vitro potency, a trade-off that is often compensated by improved in vivo performance due to better pharmacokinetics.[2]
Visualizations
General Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using a Boc-protected PEG linker.
Mechanism of Action of an ADC
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. t-Boc-N-amido-PEG20-acid | C48H95NO24 | CID 75534948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc Deprotection of Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, step-by-step guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-NH-PEG20-CH2CH2COOH. The Boc group is a widely used amine protecting group in bioconjugation and drug delivery applications due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] The following protocol outlines a standard procedure using trifluoroacetic acid (TFA) to yield the corresponding primary amine, NH2-PEG20-CH2CH2COOH, as a TFA salt, which can then be neutralized to the free amine. This protocol is designed to ensure high yields and purity of the deprotected product, which is a critical step for subsequent conjugation chemistries.
Reaction Principle
The deprotection of a Boc-protected amine is an acid-catalyzed process.[1][2] Trifluoroacetic acid (TFA) protonates the carbamate (B1207046) oxygen, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation.[3] The resulting carbamic acid is unstable and readily decarboxylates to yield the free primary amine.[3] Due to the acidic nature of the reaction conditions, the final product is typically obtained as a TFA salt.
Materials and Equipment
Reagents
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or pH meter
-
Analytical balance
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific scale of the reaction and the nature of the starting material.
Reaction Setup
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[4]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.[4]
Deprotection Reaction
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v).[4][5] For substrates sensitive to the reactive tert-butyl cation generated during deprotection, an optional scavenger such as triisopropylsilane (TIS) can be added at a concentration of 2.5-5% (v/v).[4][5]
-
Reaction Incubation: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[4][5]
-
Monitoring Progress: Monitor the reaction progress until the starting material is completely consumed, which typically takes 1-2 hours.[4][5] The reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): The deprotected amine is more polar and will have a lower Rf value compared to the Boc-protected starting material.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of the disappearance of the starting material and the appearance of the product.[4]
-
¹H NMR Spectroscopy: Monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[6]
-
Work-up and Purification
-
Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA by concentrating the reaction mixture under reduced pressure using a rotary evaporator.[4][5]
-
Residual TFA Removal: To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.[4] The resulting product is the TFA salt of the deprotected amine.
-
Neutralization (Optional): If the free amine is required for the subsequent step, the TFA salt can be neutralized.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid.[4][7] Exercise caution during the addition of the basic solution as CO2 gas will evolve.
-
Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, NH2-PEG20-CH2CH2COOH.[4][5]
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material Concentration | 0.1 - 0.2 M | In anhydrous DCM.[4] |
| TFA Concentration | 20 - 50% (v/v) | Higher concentrations may be needed for stubborn deprotections.[4] |
| Scavenger (TIS) Concentration | 2.5 - 5% (v/v) | Optional, used for sensitive substrates.[4][5] |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling helps control the reaction.[4][5] |
| Reaction Time | 1 - 2 hours | Monitor for completion.[4][5] |
| Expected Yield | > 95% | Typically high-yielding. |
Visualized Experimental Workflow
Caption: Workflow for the Boc deprotection of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance. | - Increase the concentration of TFA (e.g., to 50%).- Extend the reaction time and continue monitoring.- Consider a stronger acid system like 4M HCl in 1,4-dioxane.[4] |
| Observation of Side Products | - Acid-labile functional groups on the molecule.- Reaction with the tert-butyl cation. | - Add a scavenger like triisopropylsilane (TIS) to the reaction mixture.[4] |
| Difficulty in Isolating the Product | - The TFA salt may be an oil or difficult to handle. | - Proceed with the neutralization step to obtain the free amine, which may be easier to isolate.- Consider precipitation of the TFA salt by adding a non-polar solvent like diethyl ether.[4] |
References
Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG20-CH2CH2COOH is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This linker features a terminal carboxylic acid for conjugation to amine-containing molecules, a 20-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine. The PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while the Boc protecting group allows for orthogonal chemistry, enabling the sequential assembly of complex biomolecules.[1][3]
The formation of a stable amide bond between the carboxylic acid of this compound and a primary or secondary amine is a critical step in its application. The most common and efficient method for achieving this is through the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This two-step process first activates the carboxylic acid to form a more stable, amine-reactive NHS ester, which then readily reacts with an amine to form the desired amide bond under mild conditions.[1]
These application notes provide a detailed overview of the principles, protocols, and characterization techniques for the successful amide bond formation using this compound.
Principle of EDC/NHS Mediated Amide Coupling
The EDC/NHS coupling reaction is a cornerstone of bioconjugation, prized for its efficiency and mild reaction conditions. The process can be broken down into two primary stages:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Formation of a Semi-Stable NHS Ester and Amide Bond Formation: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the intermediate, forming a more stable amine-reactive NHS ester. This NHS ester has a longer half-life and reacts efficiently with primary amines at a physiological to slightly basic pH (7.2-8.0) to form a stable amide bond.
Key Applications
-
PROTAC Synthesis: The carboxylic acid can be coupled to a warhead targeting a protein of interest. Following deprotection of the Boc group, the newly exposed amine can be conjugated to an E3 ligase ligand.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody or other targeting moiety.
-
Peptide Modification: It can serve as a hydrophilic spacer to improve the properties of peptides.
-
Surface Functionalization: The linker can be used to modify surfaces to enhance biocompatibility and provide sites for further conjugation.
Experimental Protocols
Protocol 1: Amide Bond Formation with a Primary Amine-Containing Small Molecule
This protocol describes a general procedure for the coupling of this compound to a small molecule containing a primary amine in an organic solvent.
Materials:
-
This compound
-
Amine-containing small molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use to prevent moisture condensation.
-
Prepare stock solutions of the reagents in the chosen anhydrous solvent if necessary.
-
-
Activation of this compound:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC-HCl (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Coupling to the Amine-Containing Small Molecule:
-
In a separate vessel, dissolve the amine-containing small molecule (1 equivalent) in the same anhydrous solvent.
-
Add the activated Boc-NH-PEG20-NHS ester solution to the small molecule solution.
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by an appropriate method such as flash column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Amide Bond Formation with a Protein in Aqueous Buffer
This protocol outlines the conjugation of this compound to a protein containing accessible primary amine residues (e.g., lysine).
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody, enzyme)
-
EDC-HCl
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare all buffers and ensure they are free of primary amines (except for the quenching buffer).
-
Dissolve the protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer or anhydrous DMSO immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Coupling to the Protein:
-
Immediately add the activated Boc-NH-PEG20-Sulfo-NHS ester solution to the protein solution in the Coupling Buffer.
-
The molar ratio of the activated PEG linker to the protein should be optimized for the specific application, but a 10-50 fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Data Presentation
The success of the amide bond formation is dependent on several factors including the stoichiometry of reagents, reaction time, temperature, and pH. The optimal conditions should be determined empirically for each specific application.
Table 1: Typical Reagent Stoichiometry and Reaction Conditions
| Parameter | Small Molecule Coupling (Organic) | Protein Coupling (Aqueous) |
| Boc-NH-PEG20-COOH | 1 equivalent | 10-50 fold molar excess over protein |
| EDC-HCl | 1.2 equivalents | 10-20 fold molar excess over PEG-COOH |
| NHS / Sulfo-NHS | 1.2 equivalents | 10-20 fold molar excess over PEG-COOH |
| Amine-containing molecule | 1 equivalent | N/A (Protein) |
| Base (e.g., DIPEA) | 2-3 equivalents | N/A |
| Solvent | Anhydrous DMF or DCM | MES Buffer (Activation), PBS (Coupling) |
| pH (Activation) | N/A | 6.0 |
| pH (Coupling) | N/A | 7.4 |
| Reaction Time (Activation) | 1-4 hours | 15-30 minutes |
| Reaction Time (Coupling) | 2-16 hours | 1-2 hours (RT) or Overnight (4°C) |
| Temperature | Room Temperature | Room Temperature or 4°C |
Note: The values in this table represent typical starting points and should be optimized for each specific reaction.
Characterization of the Conjugate
Following purification, it is crucial to characterize the final conjugate to confirm its identity, purity, and the extent of modification.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| HPLC/UPLC (RP) | Determine purity and quantify impurities. | A single major peak for the purified conjugate with a different retention time from the starting materials. |
| LC-MS (ESI-TOF/Orbitrap) | Confirm the molecular weight of the conjugate. | The observed mass should correspond to the calculated mass of the final product. |
| ¹H NMR | Elucidate the detailed molecular structure. | Presence of characteristic peaks for the PEG chain, the Boc group, and the conjugated amine-containing molecule. |
| FTIR | Confirm the presence of the amide bond. | Appearance of a characteristic amide I band (C=O stretch) around 1650 cm⁻¹ and amide II band (N-H bend) around 1550 cm⁻¹. |
| SDS-PAGE (for proteins) | Assess the increase in molecular weight upon conjugation. | A shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein. |
Boc Deprotection
After successful amide bond formation, the Boc protecting group can be removed to expose the primary amine for subsequent conjugation steps, a common requirement in PROTAC synthesis.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (B28343) (3 times).
-
The resulting deprotected amine (as a TFA salt) can be used directly or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening. |
| Incorrect pH for activation or coupling. | Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0. | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction. | |
| Low Yield | Suboptimal molar ratios of reagents. | Empirically test different molar excesses of the PEG linker and coupling reagents. |
| Steric hindrance of the amine. | Increase reaction time and/or temperature. Consider a different coupling agent (e.g., HATU). | |
| Product Precipitation | Poor solubility of the conjugate. | Perform the reaction in a larger volume of solvent or a co-solvent system. |
By following these detailed protocols and considering the troubleshooting suggestions, researchers can effectively utilize this compound for the successful formation of amide bonds in their bioconjugation and drug development projects.
References
Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation time while reducing immunogenicity.[1][][3] This document provides detailed application notes and protocols for the use of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional PEG linker, for the surface modification of nanoparticles.
This compound is a valuable tool for nanoparticle functionalization due to its distinct terminal groups. The carboxylic acid (-COOH) allows for covalent attachment to nanoparticles displaying primary amine groups, while the Boc-protected amine (-NHBoc) provides a latent reactive site that can be deprotected for subsequent conjugation of targeting ligands, imaging agents, or other functional molecules.[4][][6] This sequential conjugation capability allows for precise control over the nanoparticle surface chemistry.
These protocols will guide researchers through the covalent attachment of this compound to amine-functionalized nanoparticles, the subsequent deprotection of the Boc group, and the final conjugation of a functional moiety. Furthermore, methods for the characterization of the modified nanoparticles and expected quantitative data are presented.
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol outlines the steps for attaching the carboxylic acid group of the PEG linker to primary amine groups on the surface of nanoparticles using carbodiimide (B86325) chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Centrifugal filter units (with appropriate molecular weight cut-off for nanoparticle purification)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in MES buffer to a final concentration of 10 mM.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.[7]
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group by forming an NHS ester.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1 mg/mL.
-
Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of linker to the estimated surface amine groups on the nanoparticles should be optimized, with a starting point of a 50-fold molar excess of the linker.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the quenching solution and incubating for 15 minutes.
-
Purify the PEGylated nanoparticles (NP-PEG20-NH-Boc) by repeated centrifugation and resuspension in PBS using centrifugal filter units. This process removes excess linker, EDC, NHS, and quenching reagents.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine on the PEGylated nanoparticle surface.
Materials:
-
Purified, lyophilized NP-PEG20-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units
Procedure:
-
Preparation of Deprotection Solution:
-
Prepare a deprotection solution of 20% TFA in DCM. Handle TFA with appropriate safety precautions in a fume hood.
-
-
Deprotection Reaction:
-
Resuspend the dried NP-PEG20-NH-Boc in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.[7]
-
-
Purification:
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Wash the resulting amine-functionalized PEGylated nanoparticles (NP-PEG20-NH2) extensively with PBS using centrifugal filter units to remove residual acid and byproducts.
-
Ensure the pH of the final nanoparticle suspension is neutral.
-
Protocol 3: Conjugation of a Functional Moiety (e.g., Targeting Ligand, Dye)
This protocol details the attachment of an amine-reactive molecule to the newly exposed amine groups on the nanoparticle surface.
Materials:
-
Purified NP-PEG20-NH2
-
Amine-reactive functional moiety (e.g., NHS ester of a targeting ligand or fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4-8.0, or borate (B1201080) buffer, pH 8.5)
-
Dimethyl sulfoxide (B87167) (DMSO) if the functional moiety is not water-soluble
-
Centrifugal filter units
Procedure:
-
Preparation of Reagents:
-
Disperse the NP-PEG20-NH2 in the reaction buffer at a suitable concentration (e.g., 1 mg/mL).
-
If necessary, dissolve the amine-reactive moiety in a small amount of DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the amine-reactive moiety solution to the nanoparticle dispersion. A 10-fold molar excess of the moiety relative to the estimated surface amine groups is a recommended starting point.[7]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
-
Purification:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS to remove any unconjugated molecules.
-
Characterization and Data Presentation
Thorough characterization of the nanoparticles at each stage of modification is crucial.
Physicochemical Characterization
The following table summarizes the expected changes in key physicochemical properties of the nanoparticles after each modification step.
| Parameter | Bare Nanoparticles | After PEGylation (NP-PEG20-NH-Boc) | After Deprotection (NP-PEG20-NH2) | After Final Conjugation |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 | 118 ± 6 | 122 ± 8 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 | < 0.2 |
| Zeta Potential (mV) | +25 ± 3 | -5 ± 2 | +15 ± 4 | Dependent on conjugated moiety |
| PEG Grafting Density (chains/nm²) | N/A | 0.5 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 |
Note: These values are illustrative and will vary depending on the core nanoparticle material, size, and the specific reaction conditions.
Quantitative Analysis of PEGylation
Several techniques can be used to quantify the amount of PEG conjugated to the nanoparticle surface.
| Method | Principle | Expected Outcome/Data |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. The weight loss corresponding to the degradation of the PEG layer is used for quantification.[8] | A distinct weight loss step between 300-450°C corresponding to the PEG degradation, allowing calculation of PEG weight percentage. |
| High-Performance Liquid Chromatography (HPLC) | After displacing or dissolving the PEG from the nanoparticle, the amount of PEG in the supernatant is quantified by HPLC against a standard curve.[9][10] | A peak corresponding to the PEG linker, the area of which is used to determine the concentration and thus the amount of PEG per nanoparticle. |
| 1H NMR Spectroscopy | After dissolving the nanoparticles, the characteristic peaks of the PEG ethylene (B1197577) glycol units can be integrated and compared to an internal standard to quantify the amount of PEG. | Quantitative integration of PEG-specific proton signals. |
Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, including molar ratios of reactants, reaction times, and purification methods, is recommended for specific nanoparticle systems and applications.
References
- 1. broadpharm.com [broadpharm.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polysciences.com [polysciences.com]
- 6. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery Using Boc-NH-PEG20-CH2CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-NH-PEG20-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the development of advanced drug delivery systems. Its structure comprises a Boc-protected amine (Boc-NH-) at one terminus and a carboxylic acid (-COOH) at the other, connected by a 20-unit PEG spacer. This configuration offers a versatile platform for the sequential conjugation of molecules, making it an invaluable tool in the construction of targeted drug carriers such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.[1][2][3]
The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and prolongs circulation half-life by minimizing clearance by the mononuclear phagocyte system.[4][5][6] The terminal functional groups allow for controlled, stepwise conjugation: the carboxylic acid can be activated to react with amine-containing molecules (e.g., targeting ligands or nanoparticles), while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation to a therapeutic agent.[2][3]
These application notes provide detailed protocols for the use of this compound in the development of a targeted drug delivery system, focusing on the functionalization of nanoparticles for targeting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7][8]
Key Applications
-
Targeted Drug Delivery: Conjugation to nanoparticles or other drug carriers to attach targeting ligands (e.g., antibodies, peptides) and therapeutic agents.[1][7]
-
Antibody-Drug Conjugates (ADCs): Serves as a flexible linker to connect cytotoxic drugs to monoclonal antibodies.
-
PROTACs: Used in the synthesis of Proteolysis Targeting Chimeras.[9]
-
Surface Modification: Functionalization of surfaces to reduce non-specific binding and improve biocompatibility.[4][5]
Experimental Protocols
This section details the key experimental procedures for creating a targeted drug delivery system using this compound, exemplified by the development of EGFR-targeted nanoparticles.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the activation of the carboxylic acid terminus of the PEG linker and its subsequent conjugation to an amine-functionalized nanoparticle surface via EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, liposomes)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (appropriate MWCO) or centrifugal filtration units
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
PEG Linker Solution: Dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Activation of Carboxylic Acid:
-
Dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mg/mL and 50 mg/mL, respectively. Prepare these solutions immediately before use.
-
To the nanoparticle suspension from step 1, add the EDC and NHS solutions. The molar ratio of Nanoparticle-NH2 : EDC : NHS should be optimized, a common starting point is 1 : 10 : 5.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Add the this compound solution to the activated nanoparticle suspension. The molar ratio of Nanoparticle-NH2 to PEG linker can be varied to control the PEGylation density (see Table 1). A common starting molar excess of PEG linker is 10-50 fold.
-
Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by dialysis against PBS or by using centrifugal filtration units.
Protocol 2: Boc Deprotection of PEGylated Nanoparticles
This protocol describes the removal of the Boc protecting group from the surface of the PEGylated nanoparticles to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolution: Resuspend the purified Boc-protected PEGylated nanoparticles in anhydrous DCM.
-
Deprotection: Add an equal volume of TFA to the nanoparticle suspension.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TNBSA assay to quantify primary amines).
-
Neutralization and Extraction:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Resuspend the nanoparticles in water and neutralize with saturated sodium bicarbonate solution until the pH is ~7-8.
-
If applicable, extract the aqueous suspension with an organic solvent to remove byproducts.
-
-
Purification: Purify the deprotected nanoparticles by dialysis or centrifugal filtration to remove salts and residual TFA.
Protocol 3: Conjugation of Targeting Ligand (EGF Peptide) to Amine-Terminated PEGylated Nanoparticles
This protocol outlines the conjugation of an EGFR-targeting peptide (e.g., a peptide mimic of EGF) containing a carboxylic acid to the amine-terminated PEGylated nanoparticles.
Materials:
-
Amine-terminated PEGylated nanoparticles
-
EGFR-targeting peptide with a terminal -COOH group
-
EDC and NHS
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5
-
Anhydrous DMF or DMSO
-
Dialysis membrane or centrifugal filtration units
Procedure:
-
Peptide Activation:
-
Dissolve the EGFR-targeting peptide in anhydrous DMF or DMSO.
-
Add EDC and NHS (a common molar ratio of Peptide:EDC:NHS is 1:2:1.5).
-
Stir the mixture for 1-2 hours at room temperature to activate the carboxylic acid group of the peptide.
-
-
Nanoparticle Preparation: Disperse the amine-terminated PEGylated nanoparticles in Coupling Buffer.
-
Conjugation:
-
Add the activated peptide solution to the nanoparticle suspension. The molar ratio of peptide to available amines on the nanoparticle surface should be optimized (e.g., 5:1 to 20:1).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Quench the reaction by adding the Quenching Solution as described in Protocol 1.
-
Purification: Purify the final EGFR-targeted nanoparticles by dialysis or centrifugal filtration to remove unreacted peptide and coupling reagents.
Data Presentation
Quantitative Analysis of Nanoparticle PEGylation
The density of PEG on the nanoparticle surface is a critical parameter that influences its in vivo behavior. The following table provides a summary of how varying the molar ratio of the PEG linker to the nanoparticle can affect the final product.
| Molar Ratio (PEG:Nanoparticle-NH2) | PEGylation Efficiency (%) | Nanoparticle Size (nm) | Zeta Potential (mV) |
| 10:1 | 35 ± 5 | 120 ± 10 | -5 ± 2 |
| 25:1 | 60 ± 8 | 135 ± 12 | -2 ± 1 |
| 50:1 | 85 ± 7 | 150 ± 15 | -1 ± 1 |
Data are representative and should be determined empirically for each specific nanoparticle system.
Drug Loading and Release Characteristics
The PEGylation of nanoparticles can influence their drug loading capacity and release kinetics. The following table illustrates the effect of PEG linker length on these parameters for a model hydrophobic drug.
| PEG Linker | Drug Loading Capacity (%) | Drug Encapsulation Efficiency (%) | Cumulative Release at 24h (%) |
| PEG10 | 12 ± 2 | 85 ± 5 | 60 ± 7 |
| PEG20 | 10 ± 1.5 | 80 ± 6 | 50 ± 5 |
| PEG30 | 8 ± 1 | 75 ± 8 | 40 ± 6 |
Data are representative. Longer PEG chains can sometimes decrease drug loading due to increased steric hindrance.[6][10]
In Vitro Cellular Uptake of Targeted Nanoparticles
The effectiveness of the targeting ligand can be assessed by comparing the cellular uptake of targeted versus non-targeted nanoparticles in EGFR-positive and EGFR-negative cell lines.
| Nanoparticle Formulation | Cell Line (EGFR status) | Cellular Uptake (% of administered dose) |
| Non-Targeted | A431 (EGFR+++) | 15 ± 3 |
| EGFR-Targeted | A431 (EGFR+++) | 65 ± 8 |
| Non-Targeted | MCF-7 (EGFR+) | 10 ± 2 |
| EGFR-Targeted | MCF-7 (EGFR+) | 30 ± 5 |
| EGFR-Targeted | MDA-MB-231 (EGFR-) | 12 ± 2.5 |
Data are representative and dependent on cell line, incubation time, and nanoparticle concentration.
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), activates several downstream signaling pathways that promote cell proliferation, survival, and migration.[4][10][11] Targeted drug delivery systems aim to deliver cytotoxic agents specifically to cancer cells overexpressing EGFR, thereby inhibiting these pathways.
Experimental Workflow for Nanoparticle Functionalization
The following diagram illustrates the stepwise process for creating EGFR-targeted nanoparticles using this compound.
Logical Relationship of Targeted Drug Delivery
This diagram illustrates the logical steps involved from nanoparticle administration to therapeutic effect at the cellular level.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of EGFR-Targeted Polymer Blend Nanocarriers for Combination Paclitaxel/Lonidamine Delivery to Treat Multi-Drug Resistance in Human Breast and Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. EGF-Coupled Gold Nanoparticles Increase the Expression of CNPase and the Myelin-Associated Proteins MAG, MOG, and MBP in the Septal Nucleus Demyelinated by Cuprizone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Labeling with Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules such as peptides, is a widely utilized strategy in drug development to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This modification can lead to increased solubility, prolonged in vivo half-life, reduced immunogenicity, and protection from enzymatic degradation.[3][4] These application notes provide a detailed experimental framework for the labeling of a model peptide with Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional PEG linker. This linker contains a Boc-protected amine and a terminal carboxylic acid, allowing for a controlled, stepwise conjugation process.
The protocols outlined below cover the activation of the PEG linker's carboxylic acid, its conjugation to a peptide's primary amine, the purification of the resulting PEGylated peptide, and the subsequent deprotection of the Boc group to yield a terminal amine for further functionalization.
Experimental Overview
The overall workflow for the peptide labeling process consists of four main stages:
-
Activation of this compound: The terminal carboxylic acid of the PEG linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester.[5]
-
Conjugation to Peptide: The activated PEG linker is then reacted with the primary amine group (e.g., the N-terminus or a lysine (B10760008) side chain) of the target peptide to form a stable amide bond.[4]
-
Purification of PEGylated Peptide: The resulting PEGylated peptide is purified from unreacted peptide and excess PEGylation reagent using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[][7]
-
Boc Deprotection: The Boc protecting group on the PEGylated peptide is removed using Trifluoroacetic Acid (TFA) to expose a terminal amine, which can be used for subsequent conjugation or modification.[8][9]
Figure 1: General experimental workflow for peptide labeling.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group on the PEG linker to make it reactive towards primary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:
-
Equilibrate all reagents to room temperature.
-
Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 100 mg/mL.
-
In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution.
-
Vortex the mixture gently and react for 1 hour at room temperature.
-
The activated Boc-NH-PEG20-NHS ester is now ready for immediate use in the conjugation reaction.
Figure 2: Chemical pathway for the activation of the PEG linker.
Protocol 2: Conjugation of Activated PEG Linker to Peptide
This protocol details the reaction of the activated PEG-NHS ester with a peptide containing a primary amine.
Materials:
-
Activated Boc-NH-PEG20-NHS ester solution (from Protocol 1)
-
Peptide with a primary amine (e.g., N-terminus or Lysine side chain)
-
Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, 0.15 M NaCl, pH 7.4
Procedure:
-
Dissolve the peptide in Conjugation Buffer to a final concentration of 10 mg/mL.
-
Add the activated Boc-NH-PEG20-NHS ester solution to the peptide solution at a molar ratio of 5:1 (PEG:peptide). The optimal ratio may need to be determined empirically.
-
React for 2 hours at room temperature with gentle stirring.
-
To quench the reaction, add hydroxylamine (B1172632) to a final concentration of 10 mM and incubate for 5 minutes at room temperature.
-
The reaction mixture is now ready for purification.
Protocol 3: Purification of PEGylated Peptide by RP-HPLC
This protocol describes the purification of the mono-PEGylated peptide from the reaction mixture.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column suitable for peptide purification
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dilute the quenched reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes) at a flow rate appropriate for the column size.[10]
-
Monitor the elution profile at 220 nm and 280 nm. The PEGylated peptide will typically elute later than the unmodified peptide due to the increased hydrophobicity of the PEG chain.[11]
-
Collect fractions corresponding to the desired PEGylated peptide peak.
-
Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.
-
Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.
Protocol 4: Boc Deprotection of PEGylated Peptide
This protocol outlines the removal of the Boc protecting group to expose a free amine.
Materials:
-
Purified, lyophilized Boc-protected PEGylated peptide
-
Deprotection Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Anhydrous diethyl ether (cold)
Procedure:
-
Dissolve the lyophilized Boc-protected PEGylated peptide in the Deprotection Cocktail. Use approximately 100 µL of the cocktail for every 1-5 mg of peptide.
-
Incubate the reaction for 1-2 hours at room temperature.[8]
-
Precipitate the deprotected peptide by adding 10 volumes of cold anhydrous diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The deprotected PEGylated peptide is now ready for further use or characterization.
Data Presentation
The following tables present representative data that would be expected from the successful execution of these protocols.
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity by RP-HPLC (%) |
| Conjugation | Crude PEGylated Peptide | 10.0 (Peptide) | ~12.5 | N/A | ~60% |
| Purification | Purified Boc-PEG-Peptide | ~12.5 (Crude) | 7.8 | ~62% | >98% |
| Deprotection | Purified PEG-Peptide | 7.8 | 7.5 | ~96% | >98% |
Table 2: LC-MS Characterization Data
| Sample | Expected Mass (Da) | Observed Mass (Da) |
| Model Peptide | 1500.0 | 1500.2 |
| This compound | 1044.2 | 1044.5 |
| Purified Boc-PEG-Peptide | 2544.2 | 2544.9 |
| Purified PEG-Peptide | 2444.2 | 2444.6 |
Table 3: ¹H NMR Quantitative Analysis
| Sample | Characteristic Signal | Chemical Shift (ppm) | Integration Value | Notes |
| This compound | PEG backbone (-CH₂CH₂O-) | ~3.6 | 80 | Corresponds to ~20 ethylene (B1197577) glycol units. |
| Boc group (-C(CH₃)₃) | ~1.4 | 9 | Confirms presence of Boc protecting group. | |
| Purified Boc-PEG-Peptide | PEG backbone (-CH₂CH₂O-) | ~3.6 | 80 | PEG signal is prominent.[3][12] |
| Peptide aromatic protons | 6.5 - 8.5 | Varies | Depends on peptide sequence. | |
| Boc group (-C(CH₃)₃) | ~1.4 | 9 | Confirms successful conjugation with Boc group intact. | |
| Purified PEG-Peptide | PEG backbone (-CH₂CH₂O-) | ~3.6 | 80 | PEG signal remains. |
| Peptide aromatic protons | 6.5 - 8.5 | Varies | Peptide signals remain. | |
| Boc group (-C(CH₃)₃) | ~1.4 | 0 | Absence of signal confirms successful deprotection. |
Troubleshooting
Table 4: Common Issues and Solutions in Peptide PEGylation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low PEGylation Efficiency | Incomplete activation of PEG-COOH. | Ensure fresh EDC/NHS reagents. Optimize activation time and pH (4.5-6.0). |
| Non-optimal pH for conjugation. | Ensure conjugation buffer pH is between 7.2-8.0 for efficient reaction with primary amines.[13] | |
| Steric hindrance on the peptide. | Increase the molar excess of the activated PEG linker. Increase reaction time. | |
| Multiple PEGylation Products | Presence of multiple reactive amines (e.g., Lys residues). | If site-specific PEGylation is desired, use a peptide with a single reactive amine or employ protecting group strategies. |
| Reaction conditions are too harsh. | Lower the reaction temperature and shorten the reaction time. | |
| Difficult Purification | Co-elution of PEGylated and un-PEGylated peptide. | Optimize the HPLC gradient to improve resolution. Try a different stationary phase (e.g., C4 instead of C18).[10] |
| Incomplete Boc Deprotection | Insufficient deprotection time or reagent. | Increase the reaction time with the TFA cocktail. Ensure the TFA is fresh. |
| Scavengers are not effective. | Use a scavenger cocktail appropriate for the peptide sequence (e.g., with TIS to scavenge carbocations).[14] |
Conclusion
The protocols and data presented provide a comprehensive guide for the successful labeling of peptides with this compound. This methodology allows for the controlled introduction of a PEG linker with a protected amine, which can be subsequently deprotected for further functionalization. Careful optimization of reaction conditions and purification procedures, as guided by the provided troubleshooting information, will enable researchers to generate high-quality PEGylated peptides for various applications in drug development and biomedical research.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. enovatia.com [enovatia.com]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 13. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Boc-NH-PEG20-CH2CH2COOH in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG20-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the surface functionalization of nanoparticles for various biomedical applications. Its unique structure, featuring a Boc-protected amine and a terminal carboxylic acid, allows for a two-step conjugation strategy. This enables the covalent attachment of nanoparticles to other molecules, such as targeting ligands or therapeutic agents, in a controlled and specific manner. The PEG20 spacer provides a hydrophilic shield to the nanoparticle surface, which can improve colloidal stability, reduce non-specific protein adsorption, and prolong circulation times in vivo.
These application notes provide detailed protocols for the use of this compound in the functionalization of nanoparticles, including protocols for conjugation, deprotection, and subsequent bioconjugation. Quantitative data from relevant studies are summarized to guide researchers in predicting the impact of PEGylation on nanoparticle characteristics.
Key Applications in Nanotechnology
-
Drug Delivery: The carboxylic acid terminus can be conjugated to amine-containing drugs, while the deprotected amine can be used to attach targeting moieties for cell-specific delivery.
-
Targeted Nanoparticles: The linker facilitates the attachment of antibodies, peptides, or other ligands to the nanoparticle surface for targeted imaging and therapy.[1]
-
"Stealth" Nanoparticles: The PEG chain creates a hydrophilic layer that reduces opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation times.[2]
-
PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein binder and an E3 ligase ligand.
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to nanoparticles with primary amine groups on their surface (e.g., amine-functionalized silica (B1680970) or iron oxide nanoparticles).
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker or rotator
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS in MES buffer. A molar excess of EDC and NHS over the PEG linker is recommended (e.g., 5-10 fold molar excess).
-
Add the this compound solution to the EDC/NHS mixture.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0).
-
Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the surface amine groups on the nanoparticles should be optimized, but a 10-50 fold molar excess of the linker is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Washing:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.
-
Pellet the functionalized nanoparticles by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the washing step (centrifugation and resuspension in fresh PBS) at least three times to remove unreacted reagents.
-
-
Storage:
-
Resuspend the final Boc-protected PEGylated nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term storage or -20°C for long-term storage.
-
Protocol 2: Deprotection of Boc Group from PEGylated Nanoparticles
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen gas supply
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Deprotection Reaction:
-
Resuspend the Boc-protected PEGylated nanoparticles in anhydrous DCM.
-
In a well-ventilated fume hood, add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by analytical techniques like NMR or by a colorimetric assay for primary amines (e.g., ninhydrin (B49086) test) on a small aliquot.
-
-
Solvent Removal and Neutralization:
-
Remove the DCM and excess TFA by rotary evaporation or under a gentle stream of nitrogen gas.
-
Resuspend the nanoparticles in a suitable buffer (e.g., PBS).
-
To neutralize any residual TFA, wash the nanoparticles with a saturated NaHCO₃ solution. This step should be performed carefully if the nanoparticles are sensitive to high pH.
-
Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend in the desired buffer (e.g., PBS, pH 7.4).
-
-
Washing and Storage:
-
Repeat the washing step with the desired buffer at least three times.
-
After the final wash, resuspend the amine-terminated PEGylated nanoparticles in the desired buffer for immediate use in the next conjugation step or for storage at 4°C.
-
Quantitative Data Presentation
The following tables summarize the impact of PEGylation on the physicochemical properties of nanoparticles, based on data from published studies. While these studies may not have used the exact this compound linker, they provide valuable insights into the expected effects of PEG chain length and density.
Table 1: Effect of PEG Chain Length on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | PEG Molecular Weight (kDa) | Initial Size (nm) | Final Size (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| Chitosan Nanoparticles | 2 | ~150 | ~180 | +30 | +15 | [3] |
| Chitosan Nanoparticles | 5 | ~150 | ~220 | +30 | +10 | [3] |
| Liposomes | 2 | ~110 | ~120 | -25 | -15 | [4] |
| Liposomes | 5 | ~110 | ~130 | -25 | -12 | [4] |
| Liposomes | 10 | ~110 | ~140 | -25 | -10 | [4] |
Note: The final size and zeta potential are approximations based on graphical data and trends reported in the cited literature. The specific values can vary depending on the nanoparticle core material, initial surface charge, and PEG grafting density.
Table 2: Influence of PEGylation on In Vivo Performance
| Nanoparticle Type | PEG Molecular Weight (kDa) | Circulation Half-life (t½) | Tumor Accumulation (%ID/g) | Reference |
| Liposomes | 2 | - | ~2 | [4] |
| Liposomes | 5 | - | ~3 | [4] |
| Liposomes | 10 | Increased with MW | ~4.5 | [4] |
| Chitosan Nanoparticles | 2 | ~4 h | - | [3] |
| Chitosan Nanoparticles | 5 | ~8 h | - | [3] |
Note: Data represents general trends observed in the referenced studies. Actual values are highly dependent on the animal model, tumor type, and specific nanoparticle formulation.
Visualization of Workflows and Concepts
Caption: Workflow for nanoparticle functionalization.
References
- 1. Aptamer-Functionalized Nanoparticles in Targeted Delivery and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. dovepress.com [dovepress.com]
- 4. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioconjugation of Boc-NH-PEG20-CH2CH2COOH to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] By increasing the hydrodynamic volume and shielding the molecule, PEGylation can enhance solubility, extend circulation half-life, reduce immunogenicity, and decrease enzymatic degradation.[3][4] This document provides detailed application notes and protocols for the bioconjugation of a heterobifunctional PEG linker, Boc-NH-PEG20-CH2CH2COOH, to amine-containing small molecules.
The this compound linker features a terminal carboxylic acid group for conjugation and a tert-butyloxycarbonyl (Boc) protected amine.[][6] The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester.[7][8] This activated ester readily reacts with primary amines on a target small molecule to form a stable amide bond.[9] Following conjugation, the Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free amine, which can be used for subsequent modifications if desired.[10][11]
Core Applications
-
Drug Delivery: Enhancing the solubility and circulation time of small molecule drugs.[12]
-
Targeted Therapeutics: The terminal amine, after deprotection, can be used to conjugate targeting ligands.
-
PROTACs and Molecular Glues: Used as a flexible linker in the design of bifunctional molecules.
-
Surface Modification: Immobilization of small molecules onto surfaces for various biochemical assays.[13]
Experimental Overview
The overall workflow for the bioconjugation of this compound to a small molecule involves three main stages:
-
Activation and Conjugation: The carboxylic acid group of the PEG linker is activated with EDC and NHS, followed by reaction with the amine-containing small molecule.
-
Purification: The resulting PEGylated small molecule is purified from excess reagents and byproducts using chromatographic techniques.
-
Boc Deprotection and Final Purification: The Boc protecting group is removed, and the final conjugate is purified and characterized.
Below is a diagram illustrating the general experimental workflow.
References
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. worldscientific.com [worldscientific.com]
- 4. tandfonline.com [tandfonline.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. creativepegworks.com [creativepegworks.com]
- 13. polysciences.com [polysciences.com]
Troubleshooting & Optimization
Improving the yield of Boc-NH-PEG20-CH2CH2COOH conjugation reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG20-CH2CH2COOH and similar heterobifunctional PEG linkers. Our goal is to help you improve the yield and consistency of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating Boc-NH-PEG-COOH to a protein?
A1: The most common method involves a two-step carbodiimide (B86325) coupling reaction. First, the terminal carboxylic acid (-COOH) of the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. Second, this activated PEG-NHS ester is added to the protein solution, where it reacts with primary amine groups (the ε-amino group of lysine (B10760008) residues or the N-terminus) to form a stable amide bond.[1][2][3] The Boc group on the other end of the PEG remains protected for subsequent deprotection and conjugation steps.[][5]
Q2: What is the optimal pH for the conjugation reaction?
A2: Optimizing the pH is critical and involves a trade-off.[6]
-
Activation Step (EDC/NHS): This step is most efficient at a slightly acidic pH of 4.5-6.0 to activate the carboxyl group while minimizing hydrolysis of EDC.[7][8]
-
Coupling Step (NHS ester to amine): This reaction is favored at a pH of 7.2-8.5, where the target primary amines are deprotonated and thus more nucleophilic.[1][6] However, the rate of hydrolysis of the NHS ester, a competing reaction that deactivates the PEG linker, increases significantly at higher pH.[1][6] A common compromise is to perform the coupling step in the pH range of 8.3-8.5 to balance amine reactivity with NHS ester stability.[6][9][10]
Q3: Which buffers should I use for the conjugation reaction?
A3: It is crucial to use amine-free buffers, as primary amines will compete with your target molecule for reaction with the activated PEG.[7][8]
-
Recommended Buffers: Phosphate-buffered saline (PBS), MES, HEPES, and carbonate/bicarbonate buffers are suitable choices.[1][8]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine (B1666218), should not be used during the coupling step.[8][9]
Q4: How can I remove the Boc protecting group after the initial conjugation?
A4: The tert-butoxycarbonyl (Boc) protecting group is reliably removed under mild acidic conditions.[2][][5] A common method is to treat the Boc-protected conjugate with trifluoroacetic acid (TFA), often in an anhydrous solvent like dichloromethane (B109758) (DCM).[11][12] This exposes the primary amine for subsequent modification steps.
Q5: What methods are recommended for purifying the final PEGylated conjugate?
A5: Purification aims to remove unreacted PEG, unconjugated protein, and reaction byproducts.[] The choice of method depends on the properties of the conjugate.
-
Ion-Exchange Chromatography (IEX): This is often the most effective method for separating PEGylated proteins from their un-PEGylated counterparts, as the addition of PEG chains can alter the molecule's overall charge.[14][15][16]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size and can be used to remove unreacted, smaller PEG linkers. However, it may not effectively separate un-PEGylated protein from mono-PEGylated protein.[14]
-
Reverse Phase Chromatography (RP-HPLC): This technique separates based on hydrophobicity and is also widely used for purifying and analyzing PEGylated products.[][17]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a supplementary tool to IEX, though its resolution may be lower for some applications.[][15]
Troubleshooting Guide
Low yield or inconsistent results are common challenges in PEGylation. This guide addresses specific issues you may encounter.
Problem 1: Low or No Conjugation Yield
This is the most frequent issue, often stemming from problems with reagents or reaction conditions.
Caption: Troubleshooting workflow for low conjugation yield.
| Potential Cause | Recommended Solution | Key Parameters & Rationale |
| Inactive Reagents | Use fresh, anhydrous EDC and NHS/Sulfo-NHS. Allow reagents to warm to room temperature in a desiccator before opening to prevent condensation.[7] | EDC and NHS esters are highly susceptible to hydrolysis. Moisture contamination is a primary cause of reaction failure. |
| Incorrect Buffer pH | Ensure the activation buffer (for the -COOH group) is pH 4.5-6.0. Ensure the coupling buffer (for the amine reaction) is pH 7.2-8.5.[7][8] | pH is a critical parameter that governs both the activation of the carboxyl group and the nucleophilicity of the target amine.[6] |
| Competitive Hydrolysis | Perform the amine coupling step immediately after the EDC/NHS activation step. Work quickly and keep solutions on ice where appropriate to slow hydrolysis. | The half-life of an NHS ester decreases dramatically as pH increases. At pH 8.6 (4°C), the half-life can be as short as 10 minutes.[1] |
| Presence of Nucleophiles | Use amine-free buffers like PBS, MES, or HEPES. Avoid Tris and glycine buffers.[8][9] | Competing nucleophiles (e.g., primary amines in Tris buffer) will react with the activated PEG, reducing the amount available for your target molecule. |
| Insufficient Molar Ratio | Increase the molar excess of the activated PEG linker relative to the amine-containing molecule. A starting point of a 10-20 fold molar excess is common.[7] | A higher concentration of the PEG linker can help drive the reaction to completion, favoring the desired conjugation over competing hydrolysis. |
Problem 2: Protein Aggregation or Precipitation During Reaction
The addition of hydrophobic PEG linkers or changes in buffer conditions can sometimes lead to protein instability.
| Potential Cause | Recommended Solution | Key Parameters & Rationale |
| High Degree of PEGylation | Reduce the molar excess of the PEG linker to achieve a lower degree of modification. Optimize reaction time to prevent over-PEGylation. | Excessive PEGylation can mask charged residues on the protein surface, leading to changes in solubility and potential aggregation. |
| Unsuitable Buffer Conditions | Ensure the protein is at a stable concentration in a buffer that maintains its native conformation. Consider including additives like arginine or glycerol (B35011) to prevent aggregation.[11] | The conjugation process should not compromise the structural integrity of the protein. |
| Organic Co-solvent Effects | If using DMSO or DMF to dissolve the PEG linker, keep the final concentration of the organic solvent in the reaction mixture low (typically <10-20% v/v).[11] | High concentrations of organic solvents can denature proteins, leading to precipitation. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation to a Protein
This protocol provides a general framework. Molar ratios and incubation times should be optimized for your specific protein and PEG linker.
Caption: Workflow for a two-step EDC/NHS PEGylation reaction.
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0 (Amine-free)
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5-8.5 (Amine-free)
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 (or Tris buffer)
-
Protein or amine-containing molecule of interest
-
Purification system (e.g., chromatography columns)
-
Preparation: Allow all reagents (EDC, Sulfo-NHS, PEG linker) to equilibrate to room temperature before opening their containers to prevent moisture absorption.
-
PEG Activation:
-
Immediately before use, dissolve the Boc-NH-PEG-COOH in Activation Buffer.
-
Add Sulfo-NHS (a 1.2 to 1.5-fold molar excess over the PEG linker is a good starting point). Mix gently.
-
Add EDC (a 1.2 to 1.5-fold molar excess over the PEG linker). Mix gently.
-
Incubate the activation reaction for 15-30 minutes at room temperature.[8][18]
-
-
Protein Preparation: While the PEG is activating, dissolve or exchange your protein into the cold (4°C) Coupling Buffer.
-
Conjugation Reaction:
-
Immediately add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized; start with a 10- to 20-fold molar excess of PEG.[7]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[9] The longer, colder incubation may be preferable for sensitive proteins.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes. This will hydrolyze any unreacted NHS esters.
-
Purification: Remove unreacted PEG and byproducts by dialysis, diafiltration, or a suitable chromatography method like IEX or SEC.[7]
Protocol 2: Boc-Group Deprotection
-
Purified Boc-PEG-Protein conjugate (lyophilized, if possible)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction Setup: Dissolve the lyophilized Boc-PEG-conjugate in anhydrous DCM.
-
Deprotection: Add an equal volume of TFA to the solution.[12]
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's completion by LC-MS to confirm the mass change corresponding to the loss of the Boc group (100.12 Da).[11]
-
Workup:
-
Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
Resuspend the residue in a minimal amount of a suitable buffer.
-
Purify the deprotected conjugate immediately to remove TFA salts and any side-products.
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Buy this compound [smolecule.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 5. Boc-NH-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. broadpharm.com [broadpharm.com]
Common problems with Boc-NH-PEG20-CH2CH2COOH solubility
Welcome to the technical support center for Boc-NH-PEG20-CH2CH2COOH. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a heterobifunctional molecule featuring a Boc-protected amine, a long hydrophilic polyethylene (B3416737) glycol (PEG) spacer (20 PEG units), and a terminal carboxylic acid. The presence of the PEG chain significantly enhances its aqueous solubility.[1][2][3][4] Generally, it is soluble in water, aqueous buffers, and polar aprotic solvents.
Q2: In which organic solvents is this compound typically soluble?
A2: This compound is readily soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[5] It has moderate solubility in solvents like methanol, ethanol, and chloroform, and is less soluble in less polar solvents like toluene. It is generally considered insoluble in non-polar solvents like diethyl ether.[5]
Q3: Why is my this compound not dissolving properly in an aqueous buffer?
A3: Several factors can contribute to poor solubility in aqueous buffers:
-
pH: The carboxylic acid group has a pKa value that influences its charge state. At a pH below its pKa, the carboxyl group is protonated and less soluble. Adjusting the pH to be above the pKa (typically around 4-5) will deprotonate the carboxylic acid, increasing its solubility.
-
Ionic Strength: High salt concentrations can sometimes lead to "salting out," where the solubility of the PEGylated compound decreases. It is advisable to dissolve the compound in a low-ionic-strength buffer first.
-
Temperature: While heating can aid dissolution, excessive heat can potentially lead to the degradation of the molecule. Gentle warming (e.g., to 37°C) is recommended.[6][7]
-
Aggregation: At high concentrations, PEGylated molecules can sometimes form aggregates. Sonication can be an effective method to break up these aggregates and facilitate dissolution.[6][7]
Q4: Can I use DMSO to prepare a stock solution? What is the recommended concentration?
A4: Yes, DMSO is an excellent solvent for preparing high-concentration stock solutions of this compound. For similar, shorter-chain Boc-NH-PEG-COOH compounds, stock solutions of 100 mg/mL or higher in DMSO have been reported.[6][7][8] It is crucial to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[6][7][8]
Q5: My compound precipitated out of solution after storage. What should I do?
A5: Precipitation upon storage, especially at low temperatures, can occur. To redissolve the compound, you can gently warm the solution and use sonication.[6][7] To prevent this, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or visible particles in aqueous buffer. | pH of the buffer is too low. | Increase the pH of the buffer to be 1-2 units above the pKa of the carboxylic acid. |
| Compound has aggregated. | Use a bath sonicator for 5-10 minutes to break up aggregates. | |
| Concentration is too high for the chosen solvent. | Dilute the solution or dissolve in a better solvent first (e.g., DMSO) and then add to the aqueous buffer. | |
| Difficulty dissolving the solid material. | Insufficient mixing. | Vortex the solution vigorously for 1-2 minutes. |
| Low temperature. | Gently warm the solution (e.g., in a 37°C water bath).[6][7] | |
| Phase separation observed. | Incompatible solvent mixture. | Ensure miscibility of all solvent components. When preparing mixed solvent systems, add the solvents sequentially and ensure the compound is fully dissolved at each step.[6][7][8] |
| Precipitation after adding to a reaction mixture. | Change in solvent composition or pH. | Check the compatibility of the compound's solvent with the reaction buffer. Consider a solvent exchange step if necessary. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.4.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, adjust the pH of the solution by adding a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the solid dissolves.
-
If solubility is still an issue, gently warm the solution to 37°C for 5-10 minutes.
-
For difficult-to-dissolve batches, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for cell culture applications.
Protocol 2: Preparation of a High-Concentration Organic Stock Solution
-
Weigh the desired amount of this compound in a sterile, dry glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the vial until the solid is completely dissolved. Gentle warming or sonication can be used to expedite this process if necessary.
-
Store the stock solution in small, tightly capped aliquots at -20°C or -80°C to protect from moisture and repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the known solubility of Boc-NH-PEG-COOH compounds with varying PEG chain lengths in common solvents. While specific data for the PEG20 variant is limited, these values provide a strong basis for predicting its solubility.
| Compound | Solvent | Solubility | Reference |
| Boc-NH-PEG2-CH2CH2COOH | DMSO | ≥ 100 mg/mL (360.61 mM) | [6] |
| Boc-NH-PEG5-CH2CH2COOH | DMSO | 200 mg/mL (488.44 mM) | [8] |
| Boc-NH-PEG12-CH2CH2COOH | DMSO | 100 mg/mL (139.31 mM) | [7] |
| Boc-NH-PEG-COOH (MW 3.4k) | Water, Chloroform, Methylene Chloride, DMF, DMSO | Soluble | [5] |
| Boc-NH-PEG-COOH (MW 3.4k) | Alcohol, Toluene | Less Soluble | [5] |
| Boc-NH-PEG-COOH (MW 3.4k) | Ether | Not Soluble | [5] |
Visual Guides
References
- 1. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 3. t-Boc Amine PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]
- 4. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Reactions for Boc-NH-PEG20-CH2CH2COOH
Welcome to the technical support center for Boc-NH-PEG20-CH2CH2COOH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a Boc-protected amine at one end and a terminal carboxylic acid at the other.[1][2][3] The PEG chain enhances solubility and biocompatibility.[4][5][6] Its primary applications are in bioconjugation, drug delivery, and the synthesis of complex biomolecules like PROteolysis TArgeting Chimeras (PROTACs), where it serves as a flexible linker.[7][2]
Q2: How should I store and handle this compound?
A2: Upon receipt, it is recommended to store the reagent desiccated at -20°C.[8] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8] For easier handling, especially since many PEG reagents can be waxy or oily solids, it is advisable to prepare a stock solution in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8]
Q3: What are the key reactions I can perform with this linker?
A3: The two primary reactive handles on this linker allow for two main types of reactions:
-
Amide Bond Formation: The terminal carboxylic acid can be coupled with primary amines using standard coupling agents like EDC and NHS to form a stable amide bond.[9]
-
Boc-Deprotection: The Boc-protected amine can be deprotected under acidic conditions to reveal a free primary amine, which can then be used for subsequent conjugation reactions.[10][11][12]
Troubleshooting Guides
Amide Coupling via EDC/NHS Chemistry
This is the most common reaction involving the carboxylic acid group of the linker.
Common Problem: Low or No Conjugation Yield
| Potential Cause | Suggested Solution(s) |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Use fresh, anhydrous reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation.[9] Prepare stock solutions of EDC and NHS immediately before use.[9] |
| Incorrect pH for Activation | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[8][9] Use a non-amine-containing buffer like MES for this step. |
| Incorrect pH for Coupling | The reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly basic pH of 7.2-8.0.[9][13][14] Use an amine-free buffer such as PBS, borate, or carbonate buffer.[8] |
| Hydrolysis of NHS Ester | The NHS ester intermediate is susceptible to hydrolysis.[9] Perform the coupling step immediately after the activation step. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the activated PEG.[8][9] Always use amine-free buffers for the reaction. |
| Steric Hindrance | The PEG chain or the substrate may cause steric hindrance. Consider using a longer PEG linker if this is a persistent issue.[15] Optimizing the molar ratio of reactants can also help. |
Experimental Protocol: Two-Step EDC/NHS Coupling
This protocol separates the activation of the carboxylic acid from the coupling to the amine-containing molecule, which can help minimize side reactions.[14]
Step 1: Activation of this compound
-
Dissolve this compound in an amine-free "Activation Buffer" (e.g., 0.1 M MES, pH 4.5-6.0).
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer.[9]
-
Add the EDC stock solution to the PEG solution, followed immediately by the NHS stock solution. A common starting point is a 2 to 5-fold molar excess of EDC and NHS over the PEG linker.[14]
-
Incubate the mixture at room temperature for 15-30 minutes.[14]
Step 2: Coupling to Amine-Containing Molecule
-
Dissolve your amine-containing molecule (e.g., protein, peptide) in a "Coupling Buffer" (e.g., PBS, pH 7.2-8.0).
-
Add the activated PEG mixture from Step 1 to the amine-containing molecule solution. The optimal molar ratio of activated PEG to the target molecule should be determined empirically, but a 10-20 fold molar excess is a good starting point for proteins.[9]
-
Allow the reaction to proceed for 2-16 hours at room temperature or overnight at 4°C.[9]
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or hydroxylamine) to hydrolyze any remaining active NHS esters.[14]
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and byproducts.[16][]
Quantitative Data Summary for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for forming the O-acylisourea intermediate.[9] |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction with primary amines.[9][14] |
| EDC Molar Excess | 2 - 10 fold | Relative to the PEG linker. |
| NHS Molar Excess | 1.2 - 5 fold | Relative to the PEG linker.[14] |
| Activation Time | 15 - 30 min | At room temperature.[14] |
| Coupling Time | 2 - 16 hours | Can be performed at room temperature or 4°C.[9] |
Workflow Diagram for Two-Step EDC/NHS Coupling
Caption: Workflow for two-step EDC/NHS coupling reaction.
Boc-Group Deprotection
This reaction is necessary to expose the primary amine for subsequent conjugation steps.
Common Problem: Incomplete Deprotection or Side Reactions
| Potential Cause | Suggested Solution(s) |
| Insufficient Acid | Ensure a sufficient excess of acid is used. Trifluoroacetic acid (TFA) is commonly used at concentrations of 20-50% in a solvent like dichloromethane (B109758) (DCM).[18] |
| Presence of Water | Ensure anhydrous conditions, as water can interfere with the reaction. Use anhydrous solvents. |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive groups, the strong acidic conditions of TFA may cause unwanted side reactions. Consider milder deprotection methods. |
| Scavenger Omission | The tert-butyl cation formed during deprotection can lead to side reactions. Include a scavenger like triisopropylsilane (B1312306) (TIS) in the reaction mixture.[18] |
Experimental Protocol: Boc Deprotection with TFA
-
Dissolve the Boc-protected PEG compound in anhydrous dichloromethane (DCM) in a round-bottom flask.[18]
-
Cool the solution to 0°C in an ice bath.[18]
-
Slowly add a solution of trifluoroacetic acid (TFA) in DCM to the flask. A common final concentration is 20-50% TFA.[18] If your substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like triisopropylsilane (TIS).[18]
-
Stir the reaction at 0°C for 5 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
The resulting free amine can then be used in subsequent reactions, often after neutralization.
Quantitative Data Summary for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid for efficient deprotection.[18][12] |
| Solvent | Dichloromethane (DCM), anhydrous | A common solvent for this reaction.[18] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection.[18] |
| Temperature | 0°C to Room Temperature | Start at 0°C to control the initial reaction.[18] |
| Reaction Time | 30 - 60 minutes | Monitor progress by TLC or LC-MS. |
| Scavenger (Optional) | Triisopropylsilane (TIS) | Recommended to prevent side reactions.[18] |
Logical Diagram for Boc Deprotection
References
- 1. Boc-NH-PEG2-CH2CH2COOH | Carbamates | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. precisepeg.com [precisepeg.com]
- 6. nbinno.com [nbinno.com]
- 7. Buy this compound [smolecule.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. creativepegworks.com [creativepegworks.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting incomplete Boc deprotection of Boc-NH-PEG20-CH2CH2COOH
This technical support guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the Boc deprotection of Boc-NH-PEG20-CH2CH2COOH.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, particularly with a length of 20 units, can sterically hinder the approach of the acid to the Boc-protected amine, thus slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the this compound and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1][2]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In the context of solid-phase synthesis, if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the reactive sites, leading to incomplete deprotection.[3]
Q2: I am observing side products after the deprotection reaction. What could be the cause?
The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation (tBu⁺) that is generated upon cleavage of the Boc group.[3][4][5] Electron-rich functional groups are particularly susceptible to this side reaction.[4][5]
To mitigate this, scavengers are often added to the reaction mixture. Scavengers are compounds that react with the t-butyl cation, preventing it from reacting with the desired product. Common scavengers include:
A commonly used scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[1]
Q3: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the deprotected product:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the nine tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][6]
Q4: What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure will depend on the properties of your deprotected product. Common methods include:
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed by concentrating the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1][2]
-
Aqueous Workup: The reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][2]
-
Precipitation: The deprotected product, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1]
Q5: Are there milder alternatives to TFA for Boc deprotection?
If your molecule is sensitive to strong acids, you might consider alternative, milder deprotection methods:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions.[8][9][10]
-
Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1][11]
Troubleshooting Flowchart
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be needed for sterically hindered substrates.[1][2] |
| Reaction Temperature | 0 °C to Room Temperature | Starting at 0 °C can help control exothermic reactions.[1][2] |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction progress to determine the optimal time.[1][2] |
| Scavenger (TIS) | 2.5-5% (v/v) | Added to prevent side reactions from the tert-butyl cation.[1][2] |
| 4M HCl in Dioxane | 4M | An alternative to TFA, often used with MeOH.[7] |
Experimental Protocol: Boc Deprotection of this compound
This protocol describes a general procedure for the Boc deprotection of this compound using TFA in DCM.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents:
-
Reaction:
-
Work-up:
-
Option A: Direct Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x volumes). The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Option B: Aqueous Work-up:
-
Carefully neutralize the reaction mixture by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the free amine.[1][2]
-
-
-
Characterization: Confirm the identity and purity of the deprotected product (H2N-PEG20-CH2CH2COOH) by analytical techniques such as NMR and MS.
Experimental Workflow Diagram
Caption: Experimental workflow for Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. scispace.com [scispace.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fulir.irb.hr [fulir.irb.hr]
How to prevent aggregation when using Boc-NH-PEG20-CH2CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues when working with Boc-NH-PEG20-CH2CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional Polyethylene Glycol (PEG) linker. It contains a tert-butyloxycarbonyl (Boc) protected amine group at one end and a terminal carboxylic acid at the other, connected by a 20-unit PEG spacer.[1][2] The PEG chain enhances aqueous solubility and provides a flexible spacer.[3][4][5] Its primary applications are in bioconjugation, drug delivery, and the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[2][6][7] The Boc group serves as a temporary shield for the amine, which can be removed under mild acidic conditions to allow for subsequent reactions.[8][9][10] The carboxylic acid end can be conjugated to primary amines using standard coupling chemistry.[2]
Q2: Why is my this compound solution cloudy or showing precipitation?
Aggregation or precipitation of this compound can occur for several reasons:
-
Improper Dissolution: Directly adding the solid compound to an aqueous buffer can lead to localized high concentrations and precipitation.
-
Low pH: The carboxylic acid group is less soluble in its protonated state, which occurs at acidic pH.
-
Solvent Choice: While the PEG chain imparts water solubility, the Boc group is hydrophobic, and the overall solubility is dependent on the entire structure and the chosen solvent system.
-
Low Temperature: While storage at low temperatures is recommended for stability, dissolving the compound in a cold buffer might decrease its solubility.
-
High Concentration: Exceeding the solubility limit of the compound in a particular solvent will lead to precipitation.
Q3: What are the recommended storage conditions for this compound?
To maintain the integrity and prevent degradation of the compound, proper storage is crucial.
| Condition | Solid Form | In Solvent |
| Temperature | -20°C[11] | -20°C or -80°C[6][7] |
| Protection | Protect from light and moisture.[11] | Protect from light; limit freeze-thaw cycles.[7][11] |
| Atmosphere | Store in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) if possible.[11] |
Allow the vial to warm to room temperature before opening to prevent condensation.[11]
Troubleshooting Guide: Preventing and Resolving Aggregation
This guide provides a step-by-step approach to troubleshoot and prevent aggregation issues with this compound during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation during stock solution preparation | Incorrect solvent or dissolution method. | Prepare a stock solution in an anhydrous organic solvent such as DMSO or DMF before introducing it to an aqueous environment.[11][12] If precipitation occurs, gentle heating or sonication can aid in dissolution.[6][7] |
| Cloudiness when adding to aqueous buffer | Localized high concentration and pH effects. | Add the organic stock solution dropwise to the aqueous buffer while gently vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. Use a buffer with a pH of 7.2-8.5 to ensure the carboxylic acid is deprotonated and more soluble.[12] |
| Aggregation during conjugation reaction | Suboptimal reaction conditions. | Conduct the reaction at a controlled temperature. While some reactions are performed at room temperature, others may benefit from being carried out at 4°C for a longer duration to minimize aggregation of the conjugated molecule.[13] Consider using solubility-enhancing additives if compatible with your reaction. |
| Precipitation after storage of aqueous solution | Instability or exceeding solubility over time. | It is recommended to prepare aqueous working solutions fresh on the day of use.[6] If short-term storage is necessary, filter-sterilize the solution and store at 4°C, but use it as soon as possible. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[6][11]
Protocol for Preparing an Aqueous Working Solution (e.g., for Bioconjugation)
-
Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) and adjust the pH to 7.2-8.0.[12] Ensure the buffer does not contain primary amines (e.g., Tris) if the carboxylic acid end will be activated for conjugation.[12]
-
Thaw an aliquot of the 10 mM this compound stock solution in DMSO.
-
While gently vortexing the aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is low enough to not affect your downstream application (typically <1-5%).
-
Use the freshly prepared aqueous solution immediately for your experiment.
Visual Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve aggregation issues.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Buy this compound [smolecule.com]
- 3. chempep.com [chempep.com]
- 4. purepeg.com [purepeg.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Boc-NH-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Stability and storage conditions for Boc-NH-PEG20-CH2CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional linker commonly used in bioconjugation and for the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a dry environment, protected from light. For long-term storage, a temperature of -20°C is recommended. Some suppliers also suggest storage at 4°C or -5°C for shorter periods.[1][2] It is advisable to avoid repeated freeze-thaw cycles of solutions.
Q2: What is the shelf life of this compound?
A2: The shelf life can vary depending on the supplier and storage conditions. When stored as a solid at -20°C, the compound is generally stable for several years. In a solvent, the stability is reduced. For instance, stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, the stability is approximately 1 month.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water and aqueous buffers, as well as organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform, and methylene (B1212753) chloride.[4][5] It has lower solubility in alcohols and is generally not soluble in ether.[4][5]
Q4: What are the primary applications of this compound?
A4: This compound is a heterobifunctional PEG linker.[1][4][] The Boc-protected amine and the terminal carboxylic acid allow for sequential conjugation reactions. It is widely used in medical research, drug release studies, and nanotechnology.[1][2][7] A primary application is in the synthesis of PROTACs, where it serves as the linker connecting the target protein binder and the E3 ligase ligand.[3][8]
Stability and Storage Data
While specific quantitative long-term stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions and expected stability based on data for similar PEGylated compounds.
| Form | Storage Temperature | Atmosphere | Duration | Notes |
| Solid | -20°C | Dry, protected from light | Long-term (months to years) | Recommended for optimal stability. |
| Solid | 4°C | Dry, protected from light | Short-term (days to weeks) | Suitable for temporary storage. |
| In Solvent (e.g., DMSO) | -80°C | Inert gas (e.g., Argon) | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Inert gas (e.g., Argon) | Up to 1 month[3] | For working stock solutions. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental workflows.
Issue 1: Incomplete Boc Deprotection
-
Possible Cause: Insufficient acid strength or concentration. The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not go to completion.[9]
-
Solution:
-
Increase the concentration of the acid. For example, if using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), you can increase the TFA concentration from 20% to 50%.[9]
-
Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[9]
-
-
Possible Cause: Inadequate reaction time or temperature. Deprotection is a kinetic process and may require more time or a higher temperature to complete.[9]
-
Solution:
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
While many deprotections are performed at room temperature, gentle heating may be necessary for some substrates.[9]
-
-
Possible Cause: Steric hindrance. The long PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.[9]
-
Solution:
-
Increase the reaction time and/or the concentration of the acid to overcome the steric hindrance.
-
Issue 2: Observation of Side Products After Deprotection
-
Possible Cause: Alkylation by the tert-butyl cation. During acidic deprotection, the released tert-butyl cation can alkylate electron-rich amino acid residues like tryptophan and methionine.
-
Solution:
-
Use a "scavenger cocktail" in the deprotection reagent. Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
-
Possible Cause: Cleavage of other acid-labile groups. If your molecule contains other acid-sensitive protecting groups, they may be cleaved under the Boc deprotection conditions.[9]
-
Solution:
-
Carefully select orthogonal protecting groups during your synthesis design.
-
Use the mildest acidic conditions possible for Boc deprotection and monitor the reaction closely to minimize the cleavage of other groups.
-
Issue 3: Low Yield in Conjugation Reactions
-
Possible Cause: Poor activation of the carboxylic acid group. For the carboxylic acid to react with an amine, it needs to be activated, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]
-
Solution:
-
Ensure that your activating reagents are fresh and anhydrous.
-
Optimize the stoichiometry of the activating reagents and the reaction time.
-
-
Possible Cause: Hydrolysis of the activated ester. The activated ester (e.g., NHS ester) is susceptible to hydrolysis, especially in the presence of water.
-
Solution:
-
Perform the conjugation reaction in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Use the activated linker immediately after its preparation.
-
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Preparation: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). To prevent potential side reactions, a scavenger such as triisopropylsilane (TIS) can be added to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly in the next step after co-evaporation with a solvent like toluene (B28343) to remove residual TFA.
Protocol 2: General Procedure for Amide Coupling
-
Activation: Dissolve this compound (1 equivalent) in anhydrous DMF. Add an activating agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the amine-containing molecule (1-1.2 equivalents) to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, the product can be purified by preparative HPLC.
Visualizations
Caption: A typical workflow for PROTAC synthesis using a heterobifunctional PEG linker.
Caption: A decision tree for troubleshooting common issues in Boc deprotection.
References
- 1. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG1-COOH | CAS:1260092-44-1 | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 7. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Side reactions of Boc-NH-PEG20-CH2CH2COOH and how to avoid them
Welcome to the technical support center for Boc-NH-PEG20-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding potential side reactions and their avoidance during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a heterobifunctional linker molecule. It consists of three main parts:
-
Boc-NH- group: A tert-butyloxycarbonyl (Boc) protected primary amine. The Boc group is a common protecting group for amines and can be removed under acidic conditions to reveal the free amine for subsequent reactions.[][2]
-
-PEG20-: A polyethylene (B3416737) glycol (PEG) spacer with 20 ethylene (B1197577) glycol units. This PEG linker enhances the solubility and stability of the conjugated molecule and can reduce immunogenicity.[3][4]
-
-CH2CH2COOH: A propionic acid group, which provides a terminal carboxylic acid. This carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on a target molecule, forming a stable amide bond.[5]
Q2: What are the most common side reactions associated with the use of this compound in bioconjugation?
A2: The primary side reactions can be categorized by the reactive functional group involved:
-
Carboxylic Acid (after activation): The most significant side reaction is the hydrolysis of the activated ester (e.g., N-hydroxysuccinimide ester or NHS ester) in aqueous media. This hydrolysis competes with the desired amidation reaction with the target molecule, leading to a non-reactive carboxylic acid and reducing conjugation efficiency.[6]
-
Boc Protecting Group: Premature cleavage of the Boc group can occur if the reaction or purification conditions are too acidic. This would expose the primary amine, making it available for unintended reactions.[7][8]
-
PEG Linker: The polyethylene glycol chain is generally stable but can be susceptible to oxidation under harsh conditions, particularly in the presence of metal ions or strong oxidizing agents. This can lead to chain cleavage or the formation of various byproducts.[9]
Troubleshooting Guide
Issue 1: Low Conjugation Yield
Q3: I am observing a very low yield of my desired PEGylated product. What are the potential causes and how can I troubleshoot this?
A3: Low conjugation yield is a common issue, often stemming from problems with the carboxylic acid activation and subsequent coupling step.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of Activated Ester | The activated ester (e.g., NHS ester) is highly susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can be hours at pH 7 but only minutes at pH 9.[6] Solutions: - Perform the conjugation reaction at a pH between 7.2 and 8.0 to balance amine reactivity and ester stability. - Prepare the activated ester solution immediately before use. Do not store it in aqueous buffers. - Minimize the reaction time as much as possible while still allowing for sufficient conjugation. |
| Suboptimal pH of Reaction | The primary amine on the target molecule must be deprotonated to be nucleophilic. If the pH is too low (e.g., below 7), the amine will be protonated and unreactive.[6] Solution: Maintain the reaction pH between 7.2 and 8.5. A pH of 8.0-8.5 is often a good compromise.[10] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated ester.[11] Solution: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer. |
| Insufficient Molar Excess of PEG Reagent | For dilute protein solutions, a higher molar excess of the PEG reagent is needed to drive the reaction to completion. Solution: For protein concentrations >5 mg/mL, start with a 10- to 20-fold molar excess of the activated PEG reagent. For more dilute solutions, a 50-fold or higher excess may be necessary.[6] |
| Inactivated PEG Reagent | Improper storage or handling of the this compound or the activating agents can lead to degradation. Solution: Store the PEG reagent and activating chemicals (e.g., EDC, NHS) in a desiccated environment at the recommended temperature (typically -20°C). Allow reagents to warm to room temperature before opening to prevent condensation.[6] |
Issue 2: Unintended Reactions and Byproducts
Q4: I am seeing unexpected byproducts in my final product analysis. What could be the cause?
A4: Unexpected byproducts can arise from side reactions involving the Boc group or the PEG linker, or from cross-reactivity.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Premature Boc Deprotection | Exposure to acidic conditions during the conjugation or purification steps can lead to the removal of the Boc protecting group.[7][8] This can result in the free amine reacting with another activated PEG molecule, leading to dimerization or polymerization. Solution: - Ensure all reaction and purification buffers are at a neutral or slightly basic pH. - If acidic conditions are required for other reasons, consider using a more acid-stable amine protecting group. |
| Oxidation of the PEG Linker | The presence of trace metal ions or oxidizing agents can cause the PEG chain to oxidize, potentially leading to chain scission or the formation of aldehydes and carboxylic acids.[9] Solution: - Use high-purity reagents and deionized water. - Consider adding a chelating agent like EDTA to the reaction buffer to sequester metal ions. - Avoid exposure to strong oxidizing agents. |
| Intra- and Intermolecular Crosslinking | If the target molecule has multiple primary amines, there is a risk of multiple PEG molecules attaching to a single molecule or PEG molecules crosslinking multiple target molecules. Solution: - Optimize the molar ratio of the PEG reagent to the target molecule. A lower molar excess will favor mono-PEGylation. - Control the reaction time and temperature to limit the extent of the reaction. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the in-situ activation of the terminal carboxylic acid of this compound to form an NHS ester, followed by conjugation to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free reaction buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation; 0.1 M PBS, pH 7.4 for conjugation)
-
Target molecule with primary amines
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Activation Step (in organic solvent): a. Dissolve this compound, EDC, and NHS in a small amount of anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (PEG:EDC:NHS). b. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation Step: a. Dissolve the target molecule in the conjugation buffer (e.g., PBS, pH 7.4). b. Add the activated PEG solution from step 1 to the target molecule solution. The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of proteins.[6] c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching Step: a. Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted activated PEG. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the PEGylated product from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol 2: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Diethylether (for precipitation)
Procedure:
-
Dissolve the Boc-protected PEG conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues.
References
- 2. Boc-NH-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Boc-NH-PEG20-CH2CH2COOH Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Boc-NH-PEG20-CH2CH2COOH conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates in a question-and-answer format.
Q1: After my conjugation reaction, I see multiple products on my analytical HPLC. How can I differentiate between my desired product, unreacted starting materials, and side products?
A1: The presence of multiple peaks is a common outcome. The key is to systematically identify each peak. Your reaction mixture likely contains the desired conjugate, unreacted this compound, unreacted substrate (e.g., peptide, small molecule), and potential side products from the coupling reaction or degradation.
Troubleshooting Steps:
-
Run Controls: Inject standards of your starting materials (this compound and your substrate) onto the HPLC under the same conditions to identify their retention times.
-
Mass Spectrometry (LC-MS): The most definitive way to identify your product is by coupling your HPLC to a mass spectrometer. The expected mass of your conjugate will be the sum of the mass of your substrate and the this compound linker, minus the mass of water (if it's a condensation reaction).
-
Vary Detection Wavelengths: If your substrate has a unique chromophore (unlike the PEG linker), changing the UV detection wavelength can help distinguish peaks corresponding to your substrate-containing species.[]
Q2: I am having difficulty removing the unreacted this compound from my conjugate. Which purification technique is most effective?
A2: The choice of purification technique depends on the properties of your conjugate versus the unreacted PEG linker. Several chromatographic methods can be employed.[]
-
Reverse-Phase Chromatography (RPC/RP-HPLC): This is often the most effective method for small molecule conjugates.[][3] The hydrophobicity of your conjugate will likely be different from the unreacted PEG linker, allowing for separation.
-
Size Exclusion Chromatography (SEC): If your conjugate is significantly larger than the unreacted PEG linker (e.g., a protein or large peptide conjugate), SEC is a suitable choice.[4][5] This technique separates molecules based on their hydrodynamic radius.[]
-
Ion-Exchange Chromatography (IEX): This method is effective if your conjugate has a different net charge than the unreacted PEG linker.[6][7] The carboxylic acid on the PEG linker provides a negative charge at appropriate pH values.
Experimental Workflow for Method Selection:
Q3: My conjugate appears pure by HPLC, but I get a low yield after purification. What are the potential causes and solutions?
A3: Low recovery can be due to several factors, from the reaction itself to the purification process.
-
Incomplete Reaction: Ensure your conjugation reaction has gone to completion by monitoring it with an appropriate analytical technique (e.g., LC-MS).
-
Product Adsorption: Your conjugate might be adsorbing to the stationary phase of your chromatography column or to labware (e.g., centrifuge tubes).
-
Precipitation: The this compound linker enhances water solubility, but your overall conjugate may still have limited solubility in certain buffer systems, leading to precipitation during purification.[8][9]
-
Solution: Adjust the pH or ionic strength of your buffers. Adding a small percentage of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) to your mobile phase can also improve solubility.[4]
-
-
Instability: The linkage between your substrate and the PEG linker might be unstable under the purification conditions (e.g., extreme pH).
-
Solution: Ensure your purification buffers are within a pH range where your conjugate is stable.
-
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods to assess the purity of my this compound conjugate?
A1: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) for initial purity assessment.[][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity (mass) of the desired conjugate and identify impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the final product, if sufficient material is available.
Q2: Can I use precipitation to purify my conjugate?
A2: Precipitation can sometimes be used as a crude purification step, but it is generally not recommended for achieving high purity with PEGylated compounds.[12] PEG itself is often used to precipitate other molecules, which can complicate the process.[12][13] Chromatographic methods typically offer much higher resolution and purity.
Q3: At what stage should I remove the Boc protecting group?
A3: The Boc group is typically removed after the initial purification of the Boc-protected conjugate.[14][15] This strategy prevents unwanted reactions with the newly exposed amine during purification. The deprotection is an additional reaction step that will require its own purification to remove the deprotection reagents (e.g., trifluoroacetic acid - TFA) and any side products.[15][16]
Workflow for Boc Deprotection and Final Purification:
Data Summary Tables
Table 1: Comparison of Chromatographic Purification Techniques
| Technique | Principle | Best For | Potential Issues |
| Reverse-Phase (RPC) | Separation by hydrophobicity.[] | Small molecule conjugates, separation of closely related species.[3] | Poor recovery of very hydrophobic or large molecules. |
| Size-Exclusion (SEC) | Separation by hydrodynamic radius (size).[] | Large conjugates (e.g., proteins) significantly bigger than the free PEG.[4] | Poor resolution between species of similar sizes.[10] |
| Ion-Exchange (IEX) | Separation by net charge.[6] | Conjugates with a net charge different from impurities.[7] | PEG chains can shield charges, affecting separation.[] |
| Hydrophobic Interaction (HIC) | Separation by hydrophobicity under high salt conditions.[] | An alternative to RPC, especially for proteins that are sensitive to organic solvents.[6] | Lower capacity and resolution compared to other methods.[] |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a starting point for purifying a small molecule-PEG conjugate.
-
Column Selection: Start with a C18 or C4 stationary phase. C18 is generally good for small molecules, while C4 can be better for larger, more hydrophobic conjugates.[3]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A).
-
Inject the sample onto the column.
-
Run a linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptide bonds, or a wavelength specific to your substrate).
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest, as identified by analytical LC-MS.
-
Product Recovery: Combine the pure fractions and remove the solvent by lyophilization (freeze-drying).
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the purified conjugate.
-
Reaction Setup:
-
Reaction Monitoring:
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[16]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (repeat 3 times).[16]
-
-
Final Purification: The resulting TFA salt of the deprotected amine should be further purified to remove any remaining reagents or side products, often using the same chromatography method as the initial purification (e.g., RP-HPLC).
References
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lcms.cz [lcms.cz]
- 11. enovatia.com [enovatia.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. EP0920497B1 - Purification of plasmid dna by peg-precipitation and column chromatography - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PEG Linker Length for PROTAC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs) to enhance degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule that includes a ligand for a target protein (the "warhead"), a ligand to recruit an E3 ubiquitin ligase (the "anchor"), and a chemical linker connecting them.[1][2] The linker's primary function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][3] PEG linkers are commonly used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[3][4]
Q2: How does the length of the PEG linker critically influence PROTAC efficacy?
The linker length is a crucial parameter that dictates the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][5][6]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][][8]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex and reduced potency.[1][][8] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase.[5]
Q3: Beyond length, what other linker properties affect PROTAC performance?
Linker composition and flexibility are also significant.[3][9] PEG linkers offer flexibility, which can allow the warhead and anchor to adopt multiple conformations to facilitate ternary complex formation.[2][10] However, more rigid linkers containing aromatic rings or double bonds can also enhance degradation activity by stabilizing the ternary complex conformation.[3][] The linker's chemical properties, such as hydrophobicity and charge, also impact the PROTAC's overall cell permeability, solubility, and metabolic stability.[11][12]
Q4: What is the "hook effect" and how does linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[1][2][13] This occurs because an excess of PROTAC molecules leads to the formation of unproductive binary complexes (either Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[1][14] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[][16] This stabilizes the ternary complex, making it more favorable than the binary complexes and thus mitigating the hook effect.[1][16]
Troubleshooting Guide
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Linker Length | The linker may be too short (causing steric hindrance) or too long (leading to an unstable complex).[1][16] Action: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., by systematically adding or removing ethylene (B1197577) glycol units) to empirically determine the optimal length for your specific target and E3 ligase pair.[9][14] |
| Inefficient Ternary Complex Formation | Even with an appropriate length, the linker may not orient the two proteins correctly for ubiquitination.[1] The flexibility of the PEG linker may not be optimal for the required protein-protein interactions.[2] Action: Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or in-cell assays like NanoBRET™.[2][17][18] Consider testing more rigid linkers to reduce conformational entropy.[16] |
| Poor Physicochemical Properties | The PROTAC may have poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target in sufficient concentrations.[1][11] While PEG linkers can improve solubility, they can sometimes hinder passive cell permeability.[2][4] Action: Assess cell permeability using methods like the Caco-2 assay.[2][19] Synthesize PROTACs with alternative linkers (e.g., alkyl chains) or hybrid linkers to balance solubility and permeability.[2][12] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to transfer ubiquitin to the target protein's lysine (B10760008) residues.[1] Action: Perform an in-vitro or in-cell ubiquitination assay to confirm if the target protein is being ubiquitinated.[1][20] If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign to alter the relative orientation of the proteins.[1] |
Issue 2: I am observing a significant hook effect at higher concentrations.
| Possible Cause | Troubleshooting Suggestion |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[13][14] |
| Suboptimal Linker Design | The linker is not promoting sufficient positive cooperativity in ternary complex formation, making the binary complexes competitive.[1] Action: Redesign the linker to enhance ternary complex stability. This can involve modifying its length, rigidity, or composition to create more favorable protein-protein interactions within the complex.[9][16] A linker that better pre-organizes the molecule for ternary binding can help mitigate the hook effect.[16] |
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on degradation efficacy, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker | Linker Length (atoms) | DC₅₀ | Dₘₐₓ | Reference |
| PEG-based | 12 | >10 µM | <20% | [21] |
| PEG-based | 16 | ~1 µM | >80% | [21] |
| PEG-based | 20 | >10 µM | ~30% | [21] |
| Data suggests a 16-atom linker is optimal for ERα degradation in this system, with shorter and longer linkers showing significantly reduced efficacy.[21] |
Table 2: Effect of Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC Linker | PEG Units | DC₅₀ (H661 cells) | Reference |
| PEG | 0 | < 0.5 µM | [9] |
| PEG | 1 | > 5 µM | [9] |
| PEG | 2 | > 5 µM | [9] |
| PEG | 4 | < 0.5 µM | [9] |
| PEG | 5 | < 0.5 µM | [9] |
| This study highlights a non-linear relationship where both short (0 PEG) and long (4-5 PEG) linkers were potent, while intermediate lengths were not, underscoring the need for empirical optimization.[9] |
Table 3: Effect of Linker Length on PI3K/mTOR Degradation
| PROTAC Linker | Linker Type | PI3K DC₅₀ (MDA-MB-231 cells) | mTOR DC₅₀ (MDA-MB-231 cells) | Reference |
| GP262 | PEG | 42.23 - 227.4 nM | 45.4 nM | [10] |
| This study noted that flexible linkers like PEG exhibited superior degradation efficiency, likely by promoting more effective ternary complex formation.[10] |
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for Low PROTAC Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Boc-NH-PEG20-CH2CH2COOH Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Boc-NH-PEG20-CH2CH2COOH and its subsequent derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. Its primary applications include its use as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted protein degradation.[1][2][3] The Boc-protected amine allows for controlled, stepwise synthesis, while the terminal carboxylic acid can be activated to react with primary amines. The polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides a flexible spacer.
Q2: What are the key structural features of this compound to consider during characterization?
A2: The key features are the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene glycol (PEG20) chain, and the terminal carboxylic acid. Characterization should confirm the presence and integrity of all three components. The molecular formula is C48H95NO24, with an average molecular weight of approximately 1070.26 g/mol .[2][4][5]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored at -20°C for long-term storage.[1][2] For shorter periods, some suppliers suggest 4°C is acceptable. It is also recommended to keep the compound in a dry environment and protected from light.
Q4: How can the Boc protecting group be removed, and how can I monitor the deprotection?
A4: The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The progress of the deprotection can be monitored by:
-
¹H NMR Spectroscopy: The disappearance of the singlet peak corresponding to the nine protons of the tert-butyl group, typically observed around 1.4 ppm.
-
LC-MS: A shift in the retention time and a decrease in the mass corresponding to the loss of the Boc group (100.12 g/mol ).
-
TLC: The appearance of a new, more polar spot corresponding to the free amine.
Troubleshooting Guides
Challenges in ¹H NMR Spectroscopy
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Broad or poorly resolved PEG peaks. | The long PEG chain can lead to complex and overlapping signals. The viscosity of the sample can also cause peak broadening. | Ensure the sample is fully dissolved. A higher resolution spectrometer (e.g., 400 MHz or higher) may be necessary. Running the NMR at an elevated temperature can sometimes improve resolution. |
| Absence of the Boc peak (~1.4 ppm). | The Boc group may have been prematurely cleaved due to acidic contaminants. | Ensure all solvents and reagents are anhydrous and free of acid. Store the compound under recommended conditions. |
| Unexpected peaks in the spectrum. | Presence of impurities from synthesis or degradation products. | Purify the sample using column chromatography or preparative HPLC. Compare the spectrum to a reference if available. |
| Difficulty integrating the PEG protons accurately. | The large number of repeating ethylene (B1197577) glycol units can make precise integration challenging. | Integrate the entire PEG multiplet and divide by the expected number of protons (4n, where n=20) to get an estimate per unit. Use the Boc group protons (9H) or protons on the propionic acid moiety as an internal reference. |
Challenges in HPLC Analysis
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Broad or tailing peaks. | The polydispersity of the PEG chain can lead to peak broadening. Interaction of the carboxylic acid with the stationary phase can cause tailing. | Use a column with a suitable pore size for PEG analysis. The addition of a small amount of an ion-pairing agent like TFA (0.1%) to the mobile phase can improve peak shape for the carboxylic acid. |
| Multiple peaks for a supposedly pure sample. | The sample may be a mixture of different PEG lengths (polydispersity). Presence of impurities or degradation products. | Use a high-resolution column and optimize the gradient to resolve different PEG chain lengths. Use mass spectrometry to identify the components of each peak. |
| Poor retention on reversed-phase columns. | The compound is highly hydrophilic due to the long PEG chain. | Use a column with a more polar stationary phase (e.g., C4 or C8) or consider Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Irreproducible retention times. | Changes in mobile phase composition, temperature, or column equilibration. | Ensure the mobile phase is well-mixed and degassed. Allow sufficient time for column equilibration between runs. Control the column temperature. |
Challenges in Mass Spectrometry
| Observed Issue | Potential Cause | Troubleshooting Steps |
| A broad distribution of masses instead of a single peak. | Inherent polydispersity of the PEG chain. | This is expected for polymeric samples. Report the average molecular weight and the polydispersity index (PDI) if possible. |
| Difficulty achieving good ionization. | The long PEG chain can suppress ionization. | Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Optimize ion source parameters. |
| Observation of multiple charged species (e.g., [M+2H]²⁺, [M+3H]³⁺). | The presence of multiple basic sites (after deprotection) or the ability of the PEG chain to adduct multiple cations. | This is common for large molecules. Deconvolute the spectrum to determine the parent mass. |
| Unexpected fragment ions. | In-source fragmentation or presence of impurities. | Optimize the cone voltage or other source parameters to minimize in-source fragmentation. Analyze the fragmentation pattern to identify potential impurities or degradation products. |
Quantitative Data Summary
The following table summarizes the theoretical and expected analytical data for this compound. Experimental values may vary slightly based on the specific batch and analytical conditions.
| Parameter | Value | Notes |
| Molecular Formula | C48H95NO24 | [2][4][5] |
| Average Molecular Weight | ~1070.26 g/mol | [2][4][5] |
| Monoisotopic Mass | 1069.6244 g/mol | Calculated value. |
| Expected ¹H NMR Chemical Shifts (CDCl₃) | Boc group: ~1.44 ppm (s, 9H)PEG backbone: ~3.64 ppm (br m, ~80H)-CH₂-COOH: ~2.65 ppm (t, 2H)-NH-CH₂-: ~3.4 ppm (m, 2H) | These are approximate values. The exact chemical shifts can vary depending on the solvent and concentration. |
| Expected Mass Spectrometry Ions (ESI+) | [M+H]⁺: ~1070.6[M+Na]⁺: ~1092.6[M+K]⁺: ~1108.6 | M represents the average molecular weight. A distribution of peaks corresponding to the different PEG chain lengths is expected. |
Experimental Protocols
Protocol 1: Boc Deprotection
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) at a concentration of 10-20 mg/mL in a round-bottom flask equipped with a stir bar.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is no longer detectable (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (B28343) (3x). The resulting TFA salt of the amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: HPLC Analysis
-
System: HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: General experimental workflow for the characterization and use of this compound.
Caption: A logical workflow for troubleshooting unexpected results during characterization.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Boc-NH-PEG20-CH2CH2COOH and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of the heterobifunctional PEG linker, Boc-NH-PEG20-CH2CH2COOH. This linker, featuring a Boc-protected amine and a carboxylic acid connected by a 20-unit polyethylene (B3416737) glycol (PEG) chain, is a valuable tool in bioconjugation. Understanding its purity, molecular weight, and structural integrity is critical for its successful application in the development of therapeutics and diagnostics.
This document outlines key analytical techniques, provides detailed experimental protocols, and compares the subject linker with common alternatives, namely NHS-PEG20-COOH and Maleimide-PEG20-COOH. The data presented is a combination of established principles of PEG analysis and representative values to illustrate the application of these methods.
Overview of Analytical Techniques
The characterization of this compound and similar PEG linkers relies on a suite of analytical methods to determine identity, purity, and polydispersity. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for confirming the identity of the molecule and for quantitative analysis (qNMR).
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the mass of the PEG linker. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying the analyte. Due to the lack of a strong UV chromophore in the PEG chain, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often preferred over UV detection.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Utilized to determine the molecular weight distribution and polydispersity index (PDI) of the PEG linker.
Comparative Data of Analytical Methods
The following tables summarize expected quantitative data for the characterization of this compound and its alternatives.
Table 1: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Functional Group | This compound Chemical Shift (δ, ppm) | NHS-PEG20-COOH Chemical Shift (δ, ppm) | Maleimide-PEG20-COOH Chemical Shift (δ, ppm) |
| Boc- (CH₃)₃ | 1.44 (s, 9H) | - | - |
| PEG backbone (-CH₂CH₂O-) | 3.64 (br s) | 3.64 (br s) | 3.64 (br s) |
| -NH-CH₂- | 3.25 (t, 2H) | - | - |
| -CH₂-COOH | 2.62 (t, 2H) | 2.62 (t, 2H) | 2.62 (t, 2H) |
| NHS Ring Protons | - | 2.85 (s, 4H) | - |
| Maleimide Protons | - | - | 6.70 (s, 2H) |
Table 2: ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
| Carbon Environment | This compound Chemical Shift (δ, ppm) | NHS-PEG20-COOH Chemical Shift (δ, ppm) | Maleimide-PEG20-COOH Chemical Shift (δ, ppm) |
| Boc- C(CH₃)₃ | 28.4 | - | - |
| Boc- C=O | 156.1 | - | - |
| PEG backbone (-CH₂CH₂O-) | 70.5 | 70.5 | 70.5 |
| -CH₂-COOH | 34.1 | 34.1 | 34.1 |
| -COOH | 174.5 | 171.0 (NHS Ester) | 174.5 |
| NHS C=O | - | 169.1 | - |
| Maleimide C=O | - | - | 170.8 |
| Maleimide C=C | - | - | 134.2 |
Table 3: Mass Spectrometry Data
| Analytical Method | This compound (m/z) | NHS-PEG20-COOH (m/z) | Maleimide-PEG20-COOH (m/z) |
| MALDI-TOF ([M+Na]⁺) | Expected around 1092.6 | Expected around 1081.5 | Expected around 1061.5 |
| ESI-MS ([M+H]⁺) | Expected around 1070.6 | Expected around 1059.5 | Expected around 1039.5 |
Table 4: HPLC Purity Analysis
| Parameter | This compound | NHS-PEG20-COOH | Maleimide-PEG20-COOH |
| Column | C18 Reverse Phase | C18 Reverse Phase | C18 Reverse Phase |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient |
| Detector | ELSD/CAD | ELSD/CAD | ELSD/CAD/UV (220 nm for Maleimide) |
| Typical Purity | >95% | >95% | >95% |
| Common Impurities | PEG diol, PEG diacid | Hydrolyzed NHS ester | Hydrolyzed maleimide |
Table 5: GPC/SEC Polydispersity Analysis
| Parameter | This compound | NHS-PEG20-COOH | Maleimide-PEG20-COOH |
| Column | Aqueous SEC | Aqueous SEC | Aqueous SEC |
| Mobile Phase | Phosphate Buffered Saline | Phosphate Buffered Saline | Phosphate Buffered Saline |
| Detector | Refractive Index (RI) | Refractive Index (RI) | Refractive Index (RI) |
| Expected PDI | < 1.05 | < 1.05 | < 1.05 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the PEG linker.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay (D1): 5 seconds for quantitative measurements to ensure full relaxation of all protons.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation.
-
Phase and baseline correct the spectra.
-
Integrate the peaks in the ¹H NMR spectrum and reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Reference the ¹³C NMR spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MALDI-TOF)
Objective: To determine the molecular weight and assess the molecular weight distribution.
Protocol:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the PEG linker solution (1 mg/mL in water or acetonitrile) with the matrix solution at a 1:1 ratio (v/v).
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Instrument Setup:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
-
Data Acquisition: Acquire mass spectra over a suitable m/z range (e.g., 500-2000 Da).
-
Data Analysis: Determine the peak corresponding to the sodiated adduct ([M+Na]⁺) and analyze the distribution of peaks to assess polydispersity.
HPLC with ELSD/CAD
Objective: To determine the purity of the PEG linker.
Protocol:
-
Sample Preparation: Dissolve the PEG linker in the mobile phase or a compatible solvent to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump and autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow: 1.5 L/min.
-
-
Data Analysis: Integrate the peak corresponding to the main component and any impurity peaks to calculate the percentage purity.
Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Protocol:
-
Sample Preparation: Dissolve the PEG linker in the mobile phase to a concentration of 2-5 mg/mL.
-
Chromatographic Conditions:
-
GPC/SEC System: A system equipped with a refractive index (RI) detector.
-
Column: An aqueous size exclusion column suitable for the molecular weight range of the PEG linker.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 50 µL.
-
-
Calibration: Calibrate the system using narrow molecular weight PEG standards.
-
Data Analysis: Use the GPC software to calculate Mn, Mw, and PDI based on the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagrams
Conclusion
The comprehensive characterization of this compound and its alternatives is essential for their effective use in research and drug development. A combination of NMR, MS, HPLC, and GPC provides a complete picture of the linker's identity, purity, and polydispersity. The choice of analytical technique will depend on the specific information required, with NMR being unparalleled for structural elucidation and HPLC with universal detectors like ELSD or CAD being robust for purity assessment. For molecular weight distribution, GPC/SEC remains the gold standard. The protocols and comparative data provided in this guide serve as a valuable resource for scientists working with these important bioconjugation reagents.
A Head-to-Head Comparison of PEG Linkers for Advanced Bioconjugation: The Role of Boc-NH-PEG20-CH2CH2COOH
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also significantly influences the overall solubility, stability, pharmacokinetics, and efficacy of the final product. This guide provides an in-depth comparison of Boc-NH-PEG20-CH2CH2COOH with other polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols.
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of therapeutic molecules.[][2] The this compound linker is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a 20-unit PEG chain. This structure allows for controlled, sequential conjugation strategies.[3][4] The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to allow for subsequent conjugation.[5][6] The carboxylic acid end can be activated to react with primary amines on proteins or other molecules.[7]
The length of the PEG chain is a crucial parameter that can be tailored to optimize the properties of the bioconjugate.[8][9] Longer PEG chains, such as the PEG20 in this compound, generally lead to increased hydrophilicity, which can help to mitigate aggregation issues associated with hydrophobic payloads.[8][10] This enhanced solubility is particularly important for ADCs, where aggregation can lead to loss of efficacy and increased immunogenicity.[11]
Quantitative Comparison of PEG Linker Performance
The following tables summarize key performance parameters of different PEG linkers based on data from various studies. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can be highly dependent on the specific antibody, payload, and experimental conditions.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and Pharmacokinetics of ADCs
| Linker Type | PEG Length (n) | Target/Cell Line | IC50 (nM) | Plasma Half-life (t½, hours) | Reference |
| PEGylated MMAE Conjugate | 0 | HER2+/NCI-N87 | ~1 (estimated) | 0.33 | [12][13] |
| PEGylated MMAE Conjugate | 4 kDa (~90) | HER2+/NCI-N87 | ~6.5 | 0.82 | [12][13] |
| PEGylated MMAE Conjugate | 10 kDa (~227) | HER2+/NCI-N87 | ~22.5 | 3.65 | [12][13] |
| Generic ADC | 8 | Various | Variable | Slower clearance than shorter chains | [8] |
| Generic ADC | 12 | Various | Variable | Slower clearance than shorter chains | [8] |
| Generic ADC | 24 | Various | Variable | Slower clearance than shorter chains | [14] |
Table 2: General Properties of Boc-NH-PEG-COOH Linkers
| Property | Boc-NH-PEG4-CH2CH2COOH | This compound |
| Molecular Weight | 365.42 g/mol [15] | ~1000 g/mol |
| PEG Spacer Length | 17 atoms (19.2 Å)[15] | Significantly longer |
| Key Features | Short, compact linker | Provides significant spacing and hydrophilicity |
| Potential Applications | PROTACs, ADCs where minimal spacing is required[16][17] | ADCs with hydrophobic payloads, bioconjugates requiring reduced steric hindrance and improved solubility[3][4] |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of different PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Conjugation of Boc-NH-PEG-COOH to an Antibody
Objective: To conjugate a Boc-NH-PEG-COOH linker to a monoclonal antibody and characterize the resulting conjugate.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Boc-NH-PEGn-CH2CH2COOH (e.g., n=4 or n=20)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Activation: In a separate vial, dissolve the Boc-NH-PEGn-CH2CH2COOH linker, EDC, and NHS in anhydrous DMF. The molar ratio of Linker:EDC:NHS is typically 1:1.2:1.2. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation: Add the activated linker solution to the antibody solution. A typical molar excess of linker to antibody is 10-20 fold. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the resulting antibody-PEG conjugate using a SEC column to remove excess linker and other reagents.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of PEG linkers conjugated per antibody using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (LC-MS).[18]
-
Aggregation: Analyze the purified conjugate for the presence of aggregates using SEC.[11]
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxic potential of ADCs constructed with different PEG linkers.[19]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADCs with different PEG linkers
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells. Include an unconjugated antibody and free drug as controls. Incubate for 72-96 hours.
-
Cell Viability Assessment: Measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Protocol 3: Pharmacokinetic Study in Rodents
Objective: To evaluate the impact of PEG linker length on the pharmacokinetic profile of an ADC.[8]
Materials:
-
Immunocompetent or immunodeficient mice
-
ADCs with different PEG linkers
-
Anesthesia
-
Blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs to the mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C.
-
ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing the Impact of PEG Linker Length
The length of the PEG linker plays a critical role in the overall structure and function of a bioconjugate.
Caption: Comparison of short versus long PEG linkers in bioconjugation.
Signaling Pathways and Experimental Workflows
The design of the linker can influence how an ADC interacts with target cells and the subsequent intracellular processing.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Conclusion
The choice of PEG linker is a critical determinant of the therapeutic potential of a bioconjugate. The this compound linker, with its extended PEG chain, offers significant advantages in terms of improving the hydrophilicity and pharmacokinetic profile of the conjugate, which is particularly beneficial for hydrophobic payloads. However, as evidenced by available data, longer PEG chains can sometimes lead to decreased in vitro potency. Therefore, the optimal PEG linker length represents a balance between these competing factors and must be empirically determined for each specific application. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different PEG linkers to enable the rational design of more effective and safer bioconjugates.
References
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. advancedchemtech.com [advancedchemtech.com]
- 16. 756525-91-4 | Boc-NH-PEG4-CH2CH2COOH | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 17. Boc-NH-PEG4-CH2CH2COOH | CAS#:756525-91-4 | Chemsrc [chemsrc.com]
- 18. enovatia.com [enovatia.com]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Boc-NH-PEG20-CH2CH2COOH and NHS-PEG-COOH for Bioconjugation
For Immediate Publication
Merrimack County, US – In the rapidly advancing fields of drug development and molecular biology, the precise and efficient conjugation of biomolecules is paramount. The choice of linker can significantly influence the stability, efficacy, and pharmacokinetic properties of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of two commonly employed heterobifunctional PEG linkers: Boc-NH-PEG20-CH2CH2COOH and NHS-PEG-COOH . This analysis, supported by established chemical principles and experimental methodologies, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific bioconjugation needs.
Introduction to the Contenders
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that features a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other, separated by a 20-unit PEG chain.[1][2][3] The Boc protecting group provides a strategic advantage for multi-step conjugation schemes. It is stable under many conditions but can be readily removed with acid to reveal a primary amine for subsequent reactions.[2][4][5] This allows for a controlled, sequential assembly of complex biomolecules.[4]
NHS-PEG-COOH , on the other hand, is a heterobifunctional PEG linker with a carboxylic acid at one end and an N-hydroxysuccinimide (NHS) ester at the other.[6] The NHS ester is a highly reactive group that readily couples with primary amines (such as those on lysine (B10760008) residues of proteins) to form stable amide bonds.[6][7] This "ready-to-use" nature simplifies the conjugation process, making it a popular choice for direct, one-step labeling of proteins and other amine-containing molecules.[1]
Performance Comparison: A Quantitative Overview
While direct head-to-head studies quantifying the performance of these two specific linkers are not extensively published, a comparison can be drawn from the fundamental principles of their reactive moieties and data from analogous systems. The primary trade-off is between the strategic control offered by the Boc-protected linker and the straightforward efficiency of the pre-activated NHS ester.
| Feature | This compound | NHS-PEG-COOH | Supporting Rationale |
| Reaction Type | Two-step: 1. Boc deprotection; 2. Carboxylic acid activation and conjugation. | One-step: Direct conjugation of NHS ester to amine. | The Boc group requires an additional deprotection step before the amine is available for reaction. The carboxylic acid also needs activation (e.g., with EDC/NHS) to react with an amine.[1][4] |
| Reaction Control | High. Allows for sequential and site-specific conjugation strategies. | Moderate. Primarily used for direct labeling of available amines. | The Boc protecting group enables the researcher to control which end of the linker reacts first, which is crucial in the synthesis of complex molecules like PROTACs.[4][8] |
| Reaction Efficiency | Potentially lower overall yield due to multiple steps (deprotection and conjugation). | Generally high and can be near-quantitative under optimal conditions. | Each reaction step (deprotection, activation, conjugation) will have an associated yield, which can result in a lower overall yield compared to a single-step reaction. Pre-activated NHS esters are known for their high reactivity and efficiency in forming amide bonds.[1] |
| Versatility | High. The carboxylic acid can be conjugated to amines, and the deprotected amine can be coupled to various electrophiles. | Moderate. Primarily designed for conjugating to primary amines. | The Boc-protected linker provides two distinct reactive handles (an amine and a carboxylic acid) that can be addressed in a controlled manner.[4] |
| Stability of Linker | High. The Boc-protected amine and carboxylic acid are stable functional groups. | Moderate. NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction during conjugation.[1][6] | The stability of the Boc group allows for more flexible reaction conditions and storage. The hydrolytic instability of NHS esters requires them to be used promptly after preparation or dissolution.[6] |
| Complexity of Workflow | Higher. Requires additional deprotection and purification steps. | Lower. Simpler workflow with fewer reaction and purification steps. | The multi-step nature of using the Boc-protected linker adds complexity to the overall synthesis and purification process.[5] |
Experimental Protocols
To facilitate an objective comparison, the following experimental protocols outline a hypothetical head-to-head study to evaluate the conjugation efficiency of this compound and NHS-PEG-COOH with a model protein, such as Bovine Serum Albumin (BSA).
Protocol 1: Conjugation of BSA with this compound
This protocol involves a two-step process: Boc deprotection followed by EDC/NHS-mediated conjugation of the carboxylic acid terminus to the lysine residues of BSA.
Part A: Boc Deprotection
-
Dissolution: Dissolve this compound in anhydrous Dichloromethane (DCM).
-
Acid Treatment: Add an equal volume of Trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection reaction by LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting H2N-PEG20-CH2CH2COOH can be used directly or after neutralization.
Part B: EDC/NHS Conjugation to BSA
-
Protein Preparation: Prepare a solution of BSA (e.g., 10 mg/mL) in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Activation of Linker: In a separate tube, dissolve the deprotected H2N-PEG20-CH2CH2COOH, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:NHS:EDC). Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: Add the activated linker solution to the BSA solution. A 20-fold molar excess of the linker to the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Conjugation of BSA with NHS-PEG-COOH
This protocol describes the direct conjugation of the NHS ester terminus of the linker to the lysine residues of BSA.
-
Protein Preparation: Prepare a solution of BSA (e.g., 10 mg/mL) in an amine-free buffer, such as PBS, at a pH of 7.2-8.5.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-COOH in a small amount of anhydrous DMSO or DMF.
-
Conjugation: Add the desired molar excess of the dissolved PEG linker (e.g., 20-fold) to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS esters.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.
Analysis of Conjugation Efficiency
The efficiency of both conjugation methods can be assessed using techniques such as:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated BSA compared to the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and the distribution of the number of attached PEG molecules (degree of labeling).
-
HPLC (e.g., HIC or RP-HPLC): To separate and quantify the different conjugated species.
Visualization of Bioconjugation Workflows
The following diagrams illustrate the distinct workflows for each linker in a typical bioconjugation scenario, such as the synthesis of an antibody-drug conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Conjugation Efficiency of Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Boc-NH-PEG20-CH2CH2COOH, a heterobifunctional PEG linker, with other common alternatives. It includes supporting experimental data and detailed protocols to assist in the validation of conjugation efficiency, crucial for the development of robust and reproducible bioconjugates.
Introduction to this compound
This compound is a linear, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It features a Boc-protected amine at one terminus and a carboxylic acid at the other, separated by a 20-unit PEG chain. This structure allows for a controlled, sequential conjugation strategy. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation. The PEG spacer enhances the solubility and stability of the resulting conjugate and reduces the potential for aggregation.
Performance Comparison: Heterobifunctional vs. Homobifunctional Linkers
Heterobifunctional linkers like this compound offer significant advantages over homobifunctional linkers by enabling a more controlled, two-step conjugation process. This sequential approach generally results in a more homogeneous and well-defined final product with a higher yield of the desired conjugate.
| Parameter | Boc-NH-PEG-COOH (Heterobifunctional) | Amine-PEG-Amine (Homobifunctional) | NHS-PEG-NHS (Homobifunctional) |
| Control over Conjugation | High (Sequential Conjugation) | Low (One-pot, potential for crosslinking) | Low (One-pot, potential for crosslinking) |
| Purity of Final Product | High | Moderate to Low | Moderate to Low |
| Typical Conjugation Efficiency | 70-95% | 40-60% | 50-75% |
| Yield of Desired Conjugate | 60-85% | 30-50% | 40-65% |
| Risk of Polymerization | Low | High | High |
Note: The data presented is a synthesis from various studies on similar PEG linkers and may vary depending on the specific reaction conditions and molecules involved.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and validation of bioconjugates. The following are representative protocols for the conjugation of this compound to a model protein (e.g., Lysozyme) and the subsequent analysis of conjugation efficiency.
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group on the PEG linker and its subsequent reaction with primary amines on a protein.
Materials:
-
This compound
-
Model Protein (e.g., Lysozyme)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis tubing or centrifugal filtration units for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 2-5 mg/mL.
-
Activation of PEG Linker:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Immediately add the activated PEG linker solution to the protein solution at a desired molar ratio (e.g., 10:1 to 20:1 linker to protein).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG linker and byproducts by dialysis against PBS or using centrifugal filtration units with an appropriate molecular weight cutoff.
Conjugation workflow for this compound.
Protocol 2: Quantification of Conjugation Efficiency by HPLC-SEC
Size-exclusion chromatography (SEC) can be used to separate the PEGylated protein from the un-PEGylated protein and determine the conjugation efficiency.
Materials:
-
Purified reaction mixture from Protocol 1
-
HPLC system with a size-exclusion column
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
UV detector
Procedure:
-
Sample Preparation: Dilute the purified reaction mixture to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the sample and run the analysis at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.
-
Calculate the conjugation efficiency by integrating the peak areas of the PEGylated and un-PEGylated protein.
-
Efficiency (%) = [Area(PEGylated Protein) / (Area(PEGylated Protein) + Area(un-PEGylated Protein))] * 100
-
Protocol 3: Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique to confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation.
Materials:
-
Purified reaction mixture from Protocol 1
-
MALDI-TOF mass spectrometer
-
Matrix solution (e.g., sinapinic acid)
Procedure:
-
Sample Preparation: Mix the purified sample with the matrix solution and spot it onto the MALDI target plate.
-
Mass Spectrometry Analysis: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Compare the mass spectrum of the conjugated protein with that of the native protein.
-
The mass of the conjugated protein will be higher by multiples of the mass of the PEG linker.
-
The number of PEG chains attached per protein molecule can be determined from the mass shift.
-
Signaling Pathways and Logical Relationships
The choice of a PEG linker is often dictated by the desired properties of the final bioconjugate and its intended application. The following diagram illustrates the decision-making process for selecting an appropriate PEG linker.
Decision tree for selecting a PEG linker.
Conclusion
The validation of conjugation efficiency is a critical step in the development of PEGylated therapeutics and diagnostics. This compound, as a heterobifunctional linker, offers a high degree of control over the conjugation process, leading to higher yields and purer products compared to homobifunctional alternatives. By employing rigorous experimental protocols and analytical techniques such as HPLC and MALDI-TOF MS, researchers can accurately determine the efficiency of their conjugation reactions and ensure the quality and consistency of their bioconjugates.
The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide to Boc-NH-PEG20-CH2CH2COOH
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical, yet often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of the PEG-based linker, Boc-NH-PEG20-CH2CH2COOH, with other linker architectures, supported by experimental data and detailed protocols to inform the strategic design of next-generation protein degraders.
The efficacy of a PROTAC is fundamentally dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker is not merely a passive tether but an active participant that influences the geometry and stability of this complex, thereby dictating the efficiency of target ubiquitination and subsequent degradation. Key parameters used to quantify PROTAC efficacy include DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of target protein degradation).
Comparative Efficacy of PROTAC Linkers
The length and composition of the linker are critical determinants of a PROTAC's degradation capability. While direct comparative data for a this compound linker across various targets is not always available in a single study, we can synthesize findings from multiple studies to illustrate the impact of linker type and length on efficacy.
Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a crucial parameter that requires empirical optimization for each target and E3 ligase pair.
Table 1: Comparison of PROTAC Efficacy with Varying Linker Architectures
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 2 PEG units | >5000 | - | [1] |
| PEG | 4 PEG units | <500 | >90% | [1] | ||
| PEG | 5 PEG units | <500 | >90% | [1] | ||
| VHL | PEG | 3 PEG units | ~100 | >80% | [2] | |
| BTK | CRBN | PEG | 2 PEG units | ~40 | >90% | [2] |
| PEG | 4 PEG units | ~10 | >95% | [2] | ||
| Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | Not specified | [2] | ||
| ERα | VHL | PEG | 12-atom PEG | - | Significant degradation | [3] |
| PEG | 16-atom PEG | - | More potent degradation | [3] |
Note: The data presented is a synthesis from multiple sources and is intended for illustrative purposes. Direct comparison across different studies should be made with caution due to variations in experimental conditions.
The data consistently demonstrates that linker length has a profound impact on PROTAC potency. For instance, in the case of BRD4-targeting PROTACs, a clear dependency on the PEG linker length is observed, with shorter linkers being significantly less effective.[1] Similarly, for BTK degraders, longer PEG linkers tended to show improved potency.[2] This highlights the necessity of a linker that is long enough to span the distance between the target protein and the E3 ligase without inducing steric hindrance, yet not so long as to introduce excessive flexibility that could destabilize the ternary complex.
Signaling Pathways and Experimental Workflows
To effectively design and evaluate PROTACs, a thorough understanding of the relevant biological pathways and experimental procedures is essential.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in the transcription of oncogenes like c-Myc. PROTACs that degrade BRD4 can effectively downregulate these oncogenic pathways.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. BTK-degrading PROTACs are a promising therapeutic strategy for B-cell malignancies.[4]
Experimental Protocols
General Synthesis of PROTACs using Boc-NH-PEG-COOH Linkers
The synthesis of PROTACs is a modular process that allows for the systematic variation of its components. The use of a Boc-protected amine and a carboxylic acid on the PEG linker enables straightforward amide bond formation with the E3 ligase ligand and the target protein binder.
Workflow for PROTAC Synthesis:
Western Blot Protocol for Determining DC50 and Dmax
Western blotting is a standard and reliable method for quantifying the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.
Workflow for Western Blot Analysis:
Conclusion
The selection of an appropriate linker is a critical step in the development of a potent and effective PROTAC. While PEG-based linkers like this compound offer advantages in terms of solubility and synthetic accessibility, the optimal length and composition must be empirically determined for each specific biological system. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel PROTACs for targeted protein degradation. The continued exploration of linker technology will undoubtedly be a key driver in unlocking the full therapeutic potential of this exciting modality.
References
A Comparative Guide to Alternative Linkers for Drug Delivery Beyond Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of a drug conjugate's success, profoundly influencing its stability, efficacy, and toxicity. While Boc-NH-PEG20-CH2CH2COOH serves as a reliable and biocompatible hydrophilic spacer, functioning as a non-cleavable linker in drug delivery systems, the demand for precisely controlled payload release has spurred the development of a diverse array of alternative linkers. This guide provides an objective comparison of the performance of major classes of cleavable linkers with the stability of non-cleavable PEG linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation drug delivery systems.
Overview of Linker Technologies
Drug delivery linkers can be broadly categorized as non-cleavable and cleavable.
-
Non-Cleavable Linkers: Represented by structures like the conjugated form of Boc-NH-PEG-CH2CH2COOH, these linkers release the drug only after the complete degradation of the carrier molecule (e.g., an antibody in an ADC) within the lysosome.[1] This generally leads to high plasma stability and a lower risk of off-target toxicity.[2] However, the released drug is modified with the linker and potentially an amino acid, which might affect its potency.[1]
-
Cleavable Linkers: These are designed to release the unmodified drug in response to specific triggers in the tumor microenvironment or within the target cell.[3] This can lead to a potent "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[4] However, they can be susceptible to premature cleavage in circulation.[5]
This guide focuses on the major classes of cleavable linkers as alternatives to the stable, non-cleavable PEG-based linkers.
Comparative Performance of Linker Technologies
The choice of linker technology significantly impacts the therapeutic index of a drug conjugate. The following tables summarize key performance data for different linker types.
Table 1: Comparative Stability of Different Linker Classes
| Linker Type | Cleavage Trigger | Plasma Half-life (t½) | Key Advantages | Key Disadvantages |
| Non-Cleavable (e.g., PEG-based) | Lysosomal Degradation | Generally high | High plasma stability, lower off-target toxicity.[2] | No bystander effect, released drug is modified.[1] |
| pH-Sensitive (Hydrazone) | Low pH (Endosomes/Lysosomes) | Variable; can be low (e.g., 24h).[4] | Targeted release in acidic tumor microenvironment. | Potential for instability in circulation.[3][4] |
| pH-Sensitive (Silyl Ether) | Low pH | > 7 days in human plasma.[4] | Improved plasma stability over hydrazones.[4] | Newer technology with less clinical validation. |
| Enzyme-Sensitive (Val-Cit) | Cathepsin B (Lysosomes) | > 230 days in human plasma, but lower in mouse plasma (80 hours).[3] | High plasma stability, specific cleavage by tumor-associated proteases.[6][] | Efficacy depends on protease expression levels.[6] |
| Enzyme-Sensitive (β-Glucuronide) | β-Glucuronidase (Tumor Microenvironment) | High | Highly stable in plasma, specific release at the tumor site.[2] | Dependent on the presence of β-glucuronidase. |
| Redox-Sensitive (Disulfide) | Glutathione (B108866) (Intracellular) | Variable | Exploits the high intracellular glutathione concentration.[6] | Potential for premature cleavage by circulating thiols. |
Table 2: pH-Sensitive Linker (Acylhydrazone) Drug Release Kinetics
| Hydrazone Linker Entry | Half-life at pH 7.0 | Half-life at pH 5.0 | Reference |
| Acyl Hydrazone | > 2.0 hours | 2.4 minutes | [8] |
Table 3: In Vitro Potency (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Payload | Target | IC50 (nM) | Reference |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | [6] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of linker performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the drug-linker conjugate and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the drug conjugate at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.[11]
-
Analysis: Analyze the supernatant containing the intact conjugate and released drug by LC-MS or HPLC-UV.[9][11]
-
Data Analysis: Quantify the amount of intact conjugate and released payload. The percentage of remaining intact conjugate is plotted against time to determine the half-life (t½).[11]
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of the drug conjugate against cancer cell lines.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Treatment: Treat the cells with serial dilutions of the drug conjugate, unconjugated drug, and a control antibody.[12]
-
Incubation: Incubate the cells for a period that allows for drug-induced cytotoxicity (e.g., 72-120 hours).[12]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.[13]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[13]
Redox-Sensitive Disulfide Linker Cleavage Assay
Objective: To assess the cleavage of a disulfide linker in a reducing environment mimicking intracellular conditions.
Methodology:
-
Sample Preparation: Dissolve the disulfide-linked conjugate in a buffer such as PBS (pH 7.4).[14]
-
Reducing Agent: Add a reducing agent like glutathione (GSH) to a final concentration of 1-10 mM to mimic intracellular concentrations.[14]
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points.[14]
-
Analysis: Analyze the samples by LC-MS to quantify the intact conjugate and the released payload.[14]
-
Data Analysis: Determine the rate of cleavage and the half-life of the linker under reducing conditions.
Visualizing Mechanisms and Workflows
Graphical representations of cleavage mechanisms and experimental workflows can aid in understanding and comparing different linker technologies.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-NH-PEG4-CH2CH2NH2 | PROTAC Linker | TargetMol [targetmol.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Boc-NH-PEG20-CH2CH2COOH and Alternative Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and drug delivery, the selection of an appropriate linker molecule is paramount to the success of novel therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are widely employed to connect biomolecules to drugs or other moieties, enhancing solubility, stability, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of the spectroscopic characteristics of Boc-NH-PEG20-CH2CH2COOH and three common alternatives: Fmoc-NH-PEG20-COOH, Maleimide-PEG20-NHS ester, and Azide-PEG20-COOH. The presented experimental data, compiled from various sources, will aid researchers in the identification and characterization of these critical reagents.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound and its alternatives. It is important to note that while the signals for the functional end-groups are characteristic, the chemical shifts and peak intensities of the PEG backbone may vary slightly based on the specific linker and experimental conditions.
Table 1: ¹H NMR Spectroscopic Data (Representative Chemical Shifts in ppm)
| Functional Group | This compound | Fmoc-NH-PEG20-COOH | Maleimide-PEG20-NHS Ester | Azide-PEG20-COOH |
| PEG Backbone (-CH₂CH₂O-) | ~3.64 (s) | ~3.64 (s) | ~3.64 (s) | ~3.64 (s) |
| Boc (-C(CH₃)₃) | ~1.43 (s, 9H) | - | - | - |
| Boc-NH-CH₂- | ~3.25 (t, 2H) | - | - | - |
| -NH- (amide/carbamate) | ~5.2 (br s, 1H) | ~5.5 (br s, 1H) | - | - |
| -CH₂-COOH | ~2.59 (t, 2H) | ~2.60 (t, 2H) | - | ~2.60 (t, 2H) |
| -CH₂CH₂-COOH | ~3.73 (t, 2H) | ~3.74 (t, 2H) | - | ~3.74 (t, 2H) |
| Fmoc (fluorenyl) | - | 7.2-7.8 (m, 8H) | - | - |
| Fmoc-CH-CH₂-O- | - | ~4.2-4.4 (m, 3H) | - | - |
| Maleimide (-CH=CH-) | - | - | ~6.7 (s, 2H) | - |
| NHS Ester (-COCH₂CH₂CO-) | - | - | ~2.8 (s, 4H) | - |
| N₃-CH₂- | - | - | - | ~3.39 (t, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Representative Chemical Shifts in ppm)
| Functional Group | This compound | Fmoc-NH-PEG20-COOH | Maleimide-PEG20-NHS Ester | Azide-PEG20-COOH |
| PEG Backbone (-CH₂CH₂O-) | ~70.5 | ~70.5 | ~70.5 | ~70.5 |
| Boc (-C(CH₃)₃) | ~28.4 | - | - | - |
| Boc (-C(CH₃)₃) | ~79.0 | - | - | - |
| Boc-NH-CH₂- | ~40.3 | - | - | - |
| -CH₂-COOH | ~34.9 | ~35.0 | - | ~35.0 |
| -COOH | ~172.0 | ~172.1 | - | ~172.1 |
| Fmoc (aromatic) | - | 120-144 | - | - |
| Fmoc (-CH-,-CH₂-) | - | ~47.3, ~67.0 | - | - |
| Maleimide (-C=C-) | - | - | ~134.0 | - |
| Maleimide (-C=O) | - | - | ~170.0 | - |
| NHS Ester (-C=O) | - | - | ~169.0 | - |
| NHS Ester (-CH₂CH₂-) | - | - | ~25.6 | - |
| N₃-CH₂- | - | - | - | ~50.6 |
Table 3: FTIR Spectroscopic Data (Representative Peak Positions in cm⁻¹)
| Functional Group Vibration | This compound | Fmoc-NH-PEG20-COOH | Maleimide-PEG20-NHS Ester | Azide-PEG20-COOH |
| C-O-C Stretch (PEG) | ~1100 (strong) | ~1100 (strong) | ~1100 (strong) | ~1100 (strong) |
| C-H Stretch (aliphatic) | 2850-2950 | 2850-2950 | 2850-2950 | 2850-2950 |
| C=O Stretch (Carboxylic Acid) | ~1730 | ~1730 | - | ~1730 |
| C=O Stretch (Carbamate) | ~1690 | ~1710 | - | - |
| N-H Bend (Amide/Carbamate) | ~1520 | ~1530 | - | - |
| C=O Stretch (Maleimide) | - | - | ~1700 | - |
| C=O Stretch (NHS Ester) | - | - | ~1740, ~1780, ~1815 | - |
| N₃ Stretch (Azide) | - | - | - | ~2100 (strong, sharp) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | - | 2500-3300 (broad) |
Table 4: Mass Spectrometry Data
| Parameter | This compound | Fmoc-NH-PEG20-COOH | Maleimide-PEG20-NHS Ester | Azide-PEG20-COOH |
| Molecular Formula | C₄₈H₉₅NO₂₄ | C₅₈H₇₇NO₂₅ | C₅₁H₈₄N₂O₂₅ | C₄₃H₈₅N₃O₂₃ |
| Monoisotopic Mass (Da) | 1069.62 | 1211.48 | 1144.53 | 1023.57 |
| Expected m/z [M+Na]⁺ | 1092.61 | 1234.47 | 1167.52 | 1046.56 |
| Characteristic Fragmentation | Loss of Boc group (100 Da) | Loss of Fmoc group (222 Da) | Loss of NHS group (115 Da) | Loss of N₂ (28 Da) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data with appropriate phasing and baseline correction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid PEG linker with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Waxy Samples: Place a small drop of the sample between two NaCl or KBr plates.
-
ATR-FTIR: Place the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)) in a solvent mixture such as acetonitrile/water with 0.1% trifluoroacetic acid.
-
Dissolve the PEG linker in a similar solvent system at a concentration of approximately 1 mg/mL.
-
-
Target Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).
-
-
Data Acquisition:
-
Analyze the sample in positive ion reflectron mode.
-
Use a laser intensity just above the ionization threshold to obtain good resolution and signal intensity.
-
Calibrate the instrument using a standard of known molecular weight.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for conjugating a biomolecule with this compound and the subsequent spectroscopic analysis.
A Comparative Guide to the In-Vitro and In-Vivo Stability of PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that significantly influences the stability, efficacy, and pharmacokinetic profile of a bioconjugate. This guide provides an objective comparison of the in-vitro and in-vivo stability of various PEG linkers, supported by experimental data and detailed methodologies, to facilitate informed linker selection.
Data Presentation: Quantitative Comparison of PEG Linker Stability
The stability of a PEG linker is paramount to ensure that the conjugated molecule reaches its target and exerts its therapeutic effect. The following tables summarize the stability of different PEG linkers under in-vitro and in-vivo conditions. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.
Table 1: In-Vitro Stability of Common PEG Linker Chemistries
| Linker Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Key Stability Considerations |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[1] | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin.[1] |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1] | The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance.[1] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[1] | BCN is generally more stable to thiols like GSH compared to DBCO.[1] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
Table 2: Impact of PEG Chain Length and Architecture on In-Vivo Half-Life
| PEG Linker Type | Chain Length | Effect on In-Vivo Half-Life | Rationale |
| Linear PEG | Short (e.g., PEG4, PEG8) | Moderate increase | Provides a balance between improved stability and maintaining a molecular size that allows for efficient tissue penetration. |
| Linear PEG | Long (e.g., PEG12, PEG24) | Significant increase | Longer PEG chains lead to a larger hydrodynamic radius, which can reduce renal clearance and prolong circulation time.[2] |
| Branched PEG | Comparable to linear | Generally longer half-life | Branched PEGs can offer superior shielding effects, further reducing clearance and increasing circulation time in vivo.[3][4] |
| Cleavable Linker | Varies | Designed for controlled release | Stability is dependent on the cleavage trigger (e.g., pH, enzymes, reducing agents) present in the target microenvironment.[5] |
| Non-Cleavable Linker | Varies | High in circulation | Designed for stability in circulation, with drug release occurring after internalization and degradation of the carrier molecule.[6][7] |
Experimental Protocols
Accurate assessment of PEG linker stability is crucial for predicting in-vivo performance. Below are detailed methodologies for key experiments.
In-Vitro Plasma/Serum Stability Assay using HPLC
Objective: To determine the stability of a PEGylated compound in plasma or serum over time by monitoring the degradation of the parent compound.
Materials:
-
Test compound (PEGylated molecule)
-
Human, mouse, or rat plasma/serum (pooled and heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Internal standard (IS)
-
96-well microtiter plates
-
Incubator at 37°C
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, add the plasma or serum. Spike the test compound into the plasma/serum at a final concentration of 1 µM. A control sample is prepared by incubating the test compound in PBS.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes, and 24, 48, 72 hours), withdraw an aliquot from each well.[8][9]
-
Reaction Quenching and Protein Precipitation: Terminate the reaction by adding 3 volumes of cold ACN containing an internal standard to the plasma/serum samples. This also precipitates the plasma proteins.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and inject it into the HPLC system.
-
Data Analysis: Monitor the peak area of the parent compound and the internal standard. The stability is expressed as the percentage of the parent compound remaining at each time point relative to the 0-hour time point. The in-vitro half-life (t½) can be calculated from the slope of the natural log of the remaining compound concentration versus time.[9]
In-Vivo Pharmacokinetic Study and LC-MS/MS Analysis
Objective: To determine the in-vivo stability and pharmacokinetic profile of a PEGylated compound by measuring its concentration in plasma over time after administration to an animal model.
Materials:
-
Test compound (PEGylated molecule)
-
Animal model (e.g., mice or rats)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials for sample cleanup
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer the test compound to the animals via the desired route (e.g., intravenous bolus).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), collect blood samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation with a suitable organic solvent (e.g., ACN).
-
Further purify the sample using SPE or LLE to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent compound and any potential metabolites.[10][11]
-
Data Analysis: Construct a plasma concentration-time curve. Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate pharmacokinetic software.
Mandatory Visualization
Caption: Workflow for assessing PEG linker stability in plasma in vitro.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. mdpi.com [mdpi.com]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on PROTAC Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides a comparative analysis of the impact of PEG linker length on the formation of the crucial PROTAC ternary complex, supported by experimental data and detailed methodologies.
The linker in a PROTAC molecule is not merely a passive spacer; it plays a pivotal role in determining the overall efficacy of the degrader.[4][5] The length, composition, and attachment points of the linker directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][7]
Quantitative Impact of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must often be determined empirically.[4] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency and ternary complex formation for different target proteins.
Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| 12 | ~50 | >10 | [1][8] |
| 16 | >95 | 0.1-1 | [1][8] |
| 20 | ~80 | 1-10 | [1][8] |
Data compiled from publicly available research. The atom count includes the PEG units and other atoms in the linker chain.
Table 2: Influence of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation and Ternary Complex Cooperativity
| PROTAC | Linker Composition | DC50 (nM) | Cooperativity (α) | Reference |
| 1 | Short | >1000 | < 1 (Negative) | [9] |
| 5 | Intermediate | ~100 | ~1 (Non-cooperative) | [9] |
| 9 | Long (PEG4) | <10 | > 1 (Positive) | [9] |
DC50 values are cell-line dependent. Cooperativity (α) is a measure of the influence of the second protein on the binding of the first; α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Table 3: Biophysical Characterization of MZ1 Ternary Complexes with Bromodomains (BDs)
| Target | K D (nM, Binary) | K D (nM, Ternary) | Cooperativity (α) | Ternary Complex Off-rate (k off , s -1 ) | Reference |
| Brd4 BD1 | 29 | 20 | 1.5 | >1 | [10][11] |
| Brd4 BD2 | 29 | 1.1 | 26 | 0.0014 | [10][11] |
| Brd2 BD2 | 29 | 1.1 | 26 | 0.0013 | [10][11] |
| Brd3 BD2 | 29 | 10 | 2.9 | 0.018 | [10][11] |
Data obtained using Surface Plasmon Resonance (SPR) with immobilized VHL E3 ligase. MZ1 is a well-characterized PROTAC targeting BET bromodomains.
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of ternary complex formation and protein degradation.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the kinetic characterization of binary and ternary complex formation.[10][11][12]
Objective: To determine the binding affinity (K D ), association rate constants (k on ), and dissociation rate constants (k off ) of the PROTAC to the E3 ligase and the target protein, both individually and in the ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Binding Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics.
-
Ternary Complex Analysis: Pre-incubate the PROTAC with a near-saturating concentration of the target protein. Inject this mixture over the E3 ligase surface to measure the kinetics of ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine K D , k on , and k off . Cooperativity (α) can be calculated as the ratio of the binary K D to the ternary K D .
Isothermal Titration Calorimetry (ITC)
ITC is a label-free in-solution technique that measures the heat changes associated with binding events, providing thermodynamic parameters of interaction.[13]
Objective: To determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Methodology:
-
Sample Preparation: Prepare solutions of the protein (in the cell) and the ligand (in the syringe) in the same buffer to minimize heat of dilution effects.
-
Binary Titration: Titrate the PROTAC into a solution of either the target protein or the E3 ligase to determine the binary binding thermodynamics.
-
Ternary Titration: To measure ternary complex formation, titrate the PROTAC into a solution containing both the target protein and the E3 ligase. Alternatively, titrate the target protein into a solution of the pre-formed PROTAC-E3 ligase complex.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinity of the PROTAC to one protein in the presence and absence of the other.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a high-throughput assay used to detect proximity between two molecules.
Objective: To measure the formation of the ternary complex in a solution-based format.
Methodology:
-
Reagent Preparation: Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2 or GFP), respectively, often via affinity tags (e.g., His-tag, GST-tag).
-
Assay Setup: In a microplate, mix the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Measurement: Excite the donor fluorophore and measure the emission from both the donor and the acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Western Blotting
Western blotting is a widely used technique to quantify the amount of a specific protein in a sample, making it ideal for assessing PROTAC-mediated protein degradation.[1]
Objective: To determine the extent of target protein degradation (D max ) and the half-maximal degradation concentration (DC 50 ) of a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine D max and DC 50 .
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, profoundly influencing the formation and stability of the ternary complex and, consequently, the efficiency of target protein degradation. The provided data and methodologies underscore the necessity of systematic linker optimization for each target-E3 ligase pair. While general trends can be observed, the optimal linker length must be determined empirically through a combination of biophysical and cellular assays. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of PROTAC linkers will be instrumental in the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Boc-NH-PEG-COOH Linkers: Impact of Length on Bioconjugate Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) or PROTACs. The length of the polyethylene (B3416737) glycol (PEG) chain in these linkers can significantly influence the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the final product. This guide provides an objective, data-driven comparison of different length Boc-NH-PEG-COOH linkers, offering insights into how chain length variation impacts key performance parameters.
The Boc-NH-PEG-COOH linker is a heterobifunctional chemical tool that provides a hydrophilic spacer between two conjugated molecules.[1][2] Its structure features a Boc-protected amine and a terminal carboxylic acid, allowing for a controlled, stepwise conjugation process.[1][3] The Boc (tert-butyloxycarbonyl) group is stable under many reaction conditions but can be easily removed with mild acid to reveal a primary amine, ready for subsequent coupling.[1][2] The PEG component is crucial for enhancing the solubility and stability of the resulting conjugate and can reduce its immunogenicity.[4]
The central question for many researchers is not whether to use a PEG linker, but what length of PEG linker is optimal for their specific application. The choice is not trivial, as the number of ethylene (B1197577) glycol units can dramatically alter a conjugate's behavior both in vitro and in vivo.[5][6][7]
The Influence of PEG Linker Length on ADC Properties
The length of the PEG linker plays a crucial role in modulating the stability of an Antibody-Drug Conjugate in systemic circulation and the efficiency of payload release in tumors.[6][7] This, in turn, affects the ADC's pharmacokinetic (PK) profile, efficacy, and toxicity.[6][7] Generally, as the length of the PEG chain increases, the following trends are observed:
-
Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[4]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life.[4][5] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[4]
-
Potential for Decreased Potency: While a longer PEG chain can improve stability and circulation time, it may also introduce steric hindrance that can slightly reduce the binding affinity of the antibody to its target or impede the action of the payload once released. This can sometimes lead to a decrease in in vitro cytotoxicity.
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key performance metrics for ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability
| PEG Linker Length | Clearance Rate (mL/day/kg) | Tolerability in Mice (at 50 mg/kg) |
| < PEG8 | High / Rapid Increase | Not Tolerated |
| >= PEG8 | Low / Stable | Tolerated |
Data synthesized from a study on PEGylated glucuronide-MMAE ADCs. Clearance rates were derived from a two-compartment model in rats.[5]
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Architectures
| ADC Construct | Linker Description | IC50 on BT-474 cells (nM) |
| Homogeneous DAR 2 ADC | Linear Linker | 0.35 |
| Homogeneous DAR 6 ADC | "Short" Branched Linker | 0.68 |
| Homogeneous DAR 6 ADC | "Long" Branched Linker (with PEG4) | 0.074 |
| Heterogeneous DAR 6 ADC | Thiol-maleimide Linker | 0.071 |
Data from a study on trastuzumab-MMAE conjugates, highlighting that for branched linkers, a longer spacer can be critical to maintaining high potency, possibly by reducing steric hindrance for enzymatic cleavage.[8]
Experimental Workflows and Protocols
To objectively compare the performance of different length Boc-NH-PEG-COOH linkers, a systematic experimental approach is required. The following diagrams and protocols outline a typical workflow.
Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using different length Boc-NH-PEG-COOH linkers.
Experimental Protocols
Protocol 1: Synthesis and Characterization of ADCs with Different Length PEG Linkers
This protocol describes the steps for conjugating a payload to an antibody (e.g., Trastuzumab) using Boc-NH-PEGn-COOH linkers of varying lengths (e.g., n=4, 8, 12). Each linker length should be treated as a separate experimental arm.
Materials:
-
Boc-NH-PEGn-COOH (e.g., n=4, 8, 12)
-
Payload with a reactive amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Monoclonal Antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Trifluoroacetic acid (TFA)
-
Reaction Buffers (e.g., PBS, Borate buffer)
-
Solvents (e.g., DMSO, DMF)
-
Size-Exclusion Chromatography (SEC) column (e.g., G-25)
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Payload-Linker Synthesis:
-
For each PEG length, dissolve Boc-NH-PEGn-COOH (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) to activate the carboxylic acid. Stir for 1 hour at room temperature.
-
Add the amine-containing payload (1 eq) and stir overnight.
-
Purify the Boc-NH-PEGn-Payload intermediate using reverse-phase HPLC.
-
-
Antibody Reduction:
-
Prepare the antibody in PBS.
-
Add a 5-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-NH-PEGn-Payload in a solution of 50% TFA in dichloromethane.
-
Stir for 1 hour at room temperature.
-
Remove the solvent under reduced pressure. The resulting amine-PEGn-Payload can be used in the next step.
-
-
Conjugation Reaction:
-
Activate the amine-PEGn-Payload by converting it to a maleimide (B117702) or other thiol-reactive species if necessary, following established protocols.
-
Add the activated linker-payload solution to the reduced antibody solution at a molar ratio of approximately 5:1 (payload:antibody).
-
Maintain the reaction pH between 6.5 and 7.5.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.[9]
-
-
Purification and Characterization:
-
Purify the ADC using a G-25 desalting column to remove unconjugated linker-payload.[9]
-
Determine the average drug-to-antibody ratio (DAR) and purity of each ADC conjugate using HIC-HPLC and/or LC-MS.
-
Caption: Experimental workflow for the comparative evaluation of ADCs with different PEG linker lengths.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC constructs by measuring cell viability.[9]
Procedure:
-
Cell Seeding: Seed a HER2-positive cell line (e.g., SK-BR-3) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
ADC Treatment: Prepare serial dilutions of each ADC construct (e.g., with PEG4, PEG8, PEG12 linkers) and unconjugated antibody in cell culture medium.
-
Add 100 µL of the diluted ADCs or controls to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Data Analysis: Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm. Calculate the IC50 value for each ADC construct, which is the concentration that inhibits cell growth by 50%.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines how to assess the stability and clearance of the different ADC constructs in an animal model.
Procedure:
-
Animal Dosing: Administer each ADC construct intravenously to a cohort of mice or rats at a defined dose (e.g., 3 mg/kg).[5][10]
-
Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days).[10]
-
Quantification of Intact ADC: Process the blood to obtain plasma. Use an ELISA-based method to measure the concentration of the intact, antibody-conjugated drug over time.[10]
-
Coat a plate with the target antigen.
-
Add diluted plasma samples. The intact ADC will bind.
-
Detect with an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.
-
-
Data Analysis: Plot the plasma concentration of each ADC construct over time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to determine key parameters like clearance rate and plasma half-life.[5]
Conclusion
The length of a Boc-NH-PEG-COOH linker is a critical design parameter that must be optimized for each specific bioconjugate. While longer PEG chains generally confer advantages in terms of solubility and circulation half-life, this can sometimes come at the cost of reduced in vitro potency. The data suggests that a PEG linker of at least 8 units may be necessary to achieve optimal pharmacokinetic profiles and tolerability for certain ADCs.[5] Ultimately, a systematic comparison using the experimental workflows described here is essential for identifying the optimal linker length that provides the best balance of stability, targeted delivery, and potent efficacy for a given therapeutic application.
References
- 1. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 2. Boc-NH-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Boc-NH-PEG20-CH2CH2COOH
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. For researchers, scientists, and drug development professionals utilizing Boc-NH-PEG20-CH2CH2COOH, a polyethylene (B3416737) glycol (PEG) derivative with a tert-Butyloxycarbonyl (Boc) protecting group, adherence to established disposal protocols is essential. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). While a specific SDS for this compound may not be readily available, a safety data sheet for the general class of "Boc-NH-PEG-COOH" indicates that the substance is not classified as hazardous under Regulation (EC) No. 1272/2008.[1] However, as with any laboratory chemical, it is prudent to handle it with care. The toxicological, chemical, and physical properties of many specialized reagents may not have been thoroughly investigated.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as a chemical waste product and prevent its entry into the sewer system.[1] While polyethylene glycol itself is known to be biodegradable, the overall compound should be managed by a licensed chemical waste disposal service.[2][3][4]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as pipette tips, wipes, or absorbent pads, in a designated and clearly labeled chemical waste container.
-
Use a container that is compatible with the chemical. The original product container, if empty, can be a suitable option after proper rinsing.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Spill Management:
-
Final Disposal:
-
Arrange for the collection of the chemical waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Always follow your local and national regulations for chemical waste disposal.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Hazardous Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 | [1] |
| Biodegradability of PEG | Readily biodegradable | [3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Boc-NH-PEG20-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling Boc-NH-PEG20-CH2CH2COOH.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial for preventing accidents and maintaining the chemical's integrity.
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[1]
-
Keep the container tightly sealed when not in use.[1]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Recommended storage temperature is -20°C for the pure form and -80°C when in solvent for long-term stability.[4]
-
Keep away from strong oxidizing agents.[3]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Collect waste containing this compound in a dedicated, properly labeled, and sealed container.[1]
-
Do not mix this waste with other waste streams.[1]
Disposal Method:
-
Dispose of the chemical and its container at an approved waste disposal plant.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Appropriate glassware (e.g., vial, volumetric flask)
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Ensure all work is conducted in a chemical fume hood while wearing the appropriate PPE. Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of the compound into a tared vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial.
-
Mixing: Cap the vial securely and mix the contents using a vortex mixer or sonicator until the solid is completely dissolved.
-
Storage: Store the stock solution at -80°C for long-term use. It is recommended to use the solution within 6 months when stored at -80°C, or within 1 month if stored at -20°C.[4]
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
